4-Benzyloxybenzophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(4-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPNTBQOLRXPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332485 | |
| Record name | 4-Benzyloxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54589-41-2 | |
| Record name | 4-Benzyloxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Benzyloxybenzophenone from 4-Hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxybenzophenone from 4-hydroxybenzophenone, a reaction of significant interest in medicinal chemistry and materials science. This etherification is typically achieved via the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This document details the experimental protocol, reaction parameters, and characterization of the final product, presenting quantitative data in a clear and accessible format.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of this compound from 4-hydroxybenzophenone is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In the first step, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide) and displacing the halide to form the desired ether.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 4-Hydroxybenzophenone | 198.22 |
| Benzyl Chloride | 126.58 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Dichloromethane (CH₂Cl₂) | 84.93 |
| n-Hexane | 86.18 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
2.2. Reaction Procedure
A mixture of 4-hydroxybenzophenone (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and benzyl chloride (1.1 equivalents) is prepared in N,N-dimethylformamide (DMF). The reaction mixture is then heated and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
2.3. Purification
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and n-hexane, to yield pure this compound as a crystalline solid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Molar Ratios | |
| 4-Hydroxybenzophenone | 1.0 eq |
| Benzyl Chloride | 1.1 eq |
| Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 70-80 °C |
| Reaction Time | 4-6 hours |
| Product Characterization | |
| Yield | 85-95% |
| Melting Point | 134-136 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.82 (d, J=8.8 Hz, 2H), 7.75 (d, J=7.6 Hz, 2H), 7.58 (t, J=7.4 Hz, 1H), 7.48 (t, J=7.6 Hz, 2H), 7.44-7.33 (m, 5H), 7.05 (d, J=8.8 Hz, 2H), 5.15 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 195.7, 162.8, 138.3, 136.8, 132.7, 132.0, 130.3, 129.9, 128.7, 128.2, 127.5, 114.6, 70.2 |
Visualization of Workflow and Reaction Pathway
4.1. Reaction Pathway
The following diagram illustrates the reaction mechanism for the synthesis of this compound.
4.2. Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 4-Benzyloxybenzophenone
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and purification, and summarizes its key physical and chemical data. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Physicochemical Properties
This compound is an aromatic ketone and an ether. The benzophenone core is a common scaffold in medicinal chemistry, and the benzyloxy substituent can influence the molecule's lipophilicity and steric profile, which in turn can affect its biological activity.
Quantitative Data Summary
The known and predicted physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 54589-41-2 | [1] |
| Molecular Formula | C₂₀H₁₆O₂ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Melting Point | 82-85 °C | [1] |
| Boiling Point | 451.2 ± 28.0 °C (Predicted) | [1] |
| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Practically insoluble in water; soluble in organic solvents like acetone, chloroform, and ethanol.[2] | |
| HS Code | 2914500090 | [1] |
Predicted Spectroscopic Data
While detailed experimental spectra are not always publicly available, the expected spectroscopic characteristics can be predicted based on the molecular structure and data from similar benzophenone derivatives.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Signals expected in the aromatic region (approx. 7.0-8.0 ppm) for the phenyl and benzyloxy protons, and a characteristic singlet for the benzylic methylene protons (-CH₂-) around 5.1 ppm. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) is expected around 195 ppm. Multiple signals will be present in the aromatic region (approx. 115-165 ppm) and a signal for the benzylic carbon (-CH₂-) around 70 ppm. |
| IR (Infrared) | A strong absorption band for the carbonyl group (C=O) stretch is expected around 1650 cm⁻¹. C-O-C ether stretching bands are expected around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-hydroxybenzophenone and benzyl bromide.
Materials:
-
4-Hydroxybenzophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
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Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approximately 10 mL per gram of 4-hydroxybenzophenone).
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
References
An In-depth Technical Guide to the Mechanism of Action of 4-Benzyloxybenzophenone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxybenzophenone is a Type II photoinitiator that, upon absorption of ultraviolet radiation, initiates free radical polymerization. This technical guide provides a comprehensive overview of its core mechanism of action, encompassing its photophysical and photochemical properties. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from its close structural analogs, 4-methoxybenzophenone and unsubstituted benzophenone, to provide a robust framework for understanding its function. This document details the fundamental processes of UV absorption, intersystem crossing to the triplet state, and subsequent hydrogen abstraction to generate initiating radicals. Detailed experimental protocols for characterizing these properties are provided, alongside diagrammatic representations of the key mechanistic pathways and experimental workflows to facilitate a deeper understanding for researchers in photochemistry, polymer science, and drug development.
Introduction
Photoinitiators are essential components in photopolymerization, a process with wide-ranging applications in coatings, adhesives, 3D printing, and the fabrication of biomedical devices. This compound belongs to the benzophenone family, a well-established class of Type II photoinitiators. These initiators function through a bimolecular process, requiring a co-initiator, typically a hydrogen donor, to generate the radicals necessary for polymerization. The efficiency of a photoinitiator is paramount and is dictated by its photophysical and photochemical characteristics, including its absorption profile, the efficiency of intersystem crossing to the reactive triplet state, and the rate of hydrogen abstraction.
This guide serves as a technical resource for researchers and professionals, offering a detailed exploration of the mechanism of this compound as a photoinitiator. While specific quantitative data for this compound is scarce, the principles governing its action can be effectively understood by examining its parent compound, benzophenone, and the closely related 4-methoxybenzophenone.
Core Mechanism of Action
The photoinitiation process mediated by this compound can be dissected into several key steps, beginning with the absorption of light and culminating in the generation of free radicals that initiate polymerization.
Light Absorption and Excitation
The first step in the photoinitiation process is the absorption of a photon of UV light by the this compound molecule. The benzophenone chromophore within the molecule is responsible for this absorption. The UV-Vis absorption spectrum of benzophenone derivatives typically exhibits two main absorption bands: an intense band around 250-260 nm attributed to a π→π* transition and a weaker band in the 330-360 nm region corresponding to the n→π* transition of the carbonyl group.[1][2] The position and intensity of these bands can be influenced by the solvent and substituents on the aromatic rings.[3]
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂).
Intersystem Crossing to the Triplet State
Following excitation to the singlet state, benzophenone derivatives undergo a highly efficient process called intersystem crossing (ISC) to the corresponding triplet state (T₁). This process is crucial as the triplet state has a longer lifetime than the singlet state, allowing for bimolecular reactions to occur. For benzophenone, the quantum yield of intersystem crossing is nearly unity.[4] The ISC in benzophenones is a rapid process, occurring on the picosecond timescale.[5]
The transition from the S₁(n,π) state to the T₁(n,π) state is formally forbidden by selection rules. However, the presence of a nearby T₂(π,π*) state facilitates this transition through vibronic coupling, making the overall ISC process highly efficient.
Hydrogen Abstraction
The triplet state of this compound is a diradical-like species with an unpaired electron on both the carbonyl oxygen and the aromatic ring. This makes the triplet state a potent hydrogen abstractor. In the presence of a suitable hydrogen donor (co-initiator), such as an amine or a thiol, the excited photoinitiator abstracts a hydrogen atom to form a ketyl radical and a radical derived from the hydrogen donor.
The benzyloxy group at the 4-position is an electron-donating group, which can influence the energy levels of the n,π* and π,π* triplet states and, consequently, the hydrogen abstraction capability.
Initiation of Polymerization
The radicals generated from the hydrogen abstraction process, particularly the radical derived from the co-initiator, are the primary species that initiate the polymerization of monomers, such as acrylates or methacrylates. The ketyl radical is generally less reactive in initiating polymerization and may undergo dimerization or other termination reactions. The propagation of the polymer chain continues until termination occurs through radical-radical recombination or disproportionation.
Signaling Pathways and Logical Relationships
Diagram 1: Photoinitiation Mechanism of this compound
Caption: A typical Williamson ether synthesis for preparing this compound.
Determination of UV-Vis Absorption Spectrum and Molar Extinction Coefficient
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum and calculating the molar extinction coefficient.
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to obtain at least five different concentrations.
-
Record the UV-Vis absorption spectrum of each solution from 200 to 500 nm using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration.
-
The slope of the resulting linear plot will be the molar extinction coefficient (ε) at λmax.
Determination of Triplet Quantum Yield by Transient Absorption Spectroscopy
This protocol describes a comparative method for determining the triplet quantum yield using a known standard.
-
This compound solution in a suitable solvent (e.g., deoxygenated acetonitrile)
-
Standard with a known triplet quantum yield (e.g., benzophenone in acetonitrile, ΦT ≈ 1.0)
-
Nanosecond laser flash photolysis setup with a pulsed laser (e.g., Nd:YAG laser at 355 nm)
-
Xenon arc lamp for probing
-
Monochromator and photodetector (e.g., photomultiplier tube)
-
Digital oscilloscope
Procedure:
-
Prepare solutions of the sample and the standard with matched absorbance at the laser excitation wavelength.
-
Deoxygenate the solutions by bubbling with nitrogen or argon for at least 20 minutes.
-
Excite the standard solution with the laser pulse and record the transient absorption spectrum of the triplet state. Determine the maximum change in optical density (ΔODstd).
-
Repeat the experiment with the sample solution under identical conditions and determine the maximum change in optical density (ΔODsmp).
-
The triplet quantum yield of the sample (ΦT,smp) can be calculated using the following equation: ΦT,smp = ΦT,std * (ΔODsmp / ΔODstd) * (εT,std / εT,smp) where εT is the molar extinction coefficient of the triplet state. If the triplet-triplet absorption coefficients are unknown, they are often assumed to be similar for structurally related molecules.
Diagram 3: Experimental Workflow for Transient Absorption Spectroscopy
Caption: A simplified workflow for a typical transient absorption spectroscopy experiment.
Monitoring Photopolymerization Kinetics by Real-Time FTIR Spectroscopy
This protocol allows for the in-situ monitoring of the polymerization process.
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This compound
-
Co-initiator (e.g., triethylamine)
-
Monomer (e.g., acrylate or methacrylate)
-
FTIR spectrometer equipped with a UV light source
-
KBr plates or ATR crystal
-
Spacers of known thickness
Procedure:
-
Prepare a formulation containing the photoinitiator, co-initiator, and monomer at the desired concentrations.
-
Place a small drop of the formulation between two KBr plates separated by a spacer of known thickness, or directly onto an ATR crystal.
-
Place the sample in the FTIR spectrometer.
-
Record an initial IR spectrum before UV exposure.
-
Initiate the photopolymerization by turning on the UV lamp.
-
Continuously record IR spectra at regular time intervals during the UV exposure.
-
Monitor the decrease in the intensity of the characteristic absorption band of the monomer's reactive group (e.g., the C=C stretching vibration of an acrylate at ~1635 cm⁻¹).
-
The degree of conversion at any time 't' can be calculated using the following equation: Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial absorbance of the reactive group and Aₜ is the absorbance at time 't'.
-
Plot the conversion as a function of time to obtain the polymerization kinetics profile. The rate of polymerization can be determined from the slope of this curve.
Conclusion
This compound functions as a classic Type II photoinitiator, initiating free radical polymerization through a well-defined mechanism of light absorption, intersystem crossing, and hydrogen abstraction. While specific quantitative data for this compound remains elusive in the literature, a comprehensive understanding of its behavior can be achieved by leveraging the extensive knowledge base of its parent compound, benzophenone, and other substituted derivatives. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the photophysical and photochemical properties of this compound and to evaluate its efficiency as a photoinitiator in various applications. Further research to quantify the specific parameters of this compound will be invaluable for optimizing its use in advanced material and biomedical applications.
References
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes | MDPI [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Chromatography-based methods for determining molar extinction coefficients of cytotoxic payload drugs and drug antibody ratios of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. edinst.com [edinst.com]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 11. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 13. researchgate.net [researchgate.net]
spectroscopic data for 4-benzyloxybenzophenone (NMR, IR, Mass Spec)
Introduction
4-Benzyloxybenzophenone is a derivative of the versatile benzophenone core structure, a class of compounds with significant applications in photochemistry, organic synthesis, and materials science. As with any synthesized compound intended for research or development, thorough spectroscopic characterization is essential to confirm its identity, purity, and structure. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of directly published spectra for this specific molecule, this guide presents data from closely related analogs to provide a robust framework for its characterization.
Predicted Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its close structural relatives. This comparative data is invaluable for the identification and assignment of key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) |
| This compound (Predicted) | ~7.8 (d), ~7.5-7.3 (m), ~7.1 (d), ~5.1 (s) |
| Benzophenone | 7.81 (d, J = 7.2 Hz, 4H), 7.59 (t, J = 7.6 Hz, 2H), 7.49 (t, J = 7.6 Hz, 4H) |
| 4-Methoxybenzophenone | 7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J = 7.6 Hz, 2H), 6.96 (dd, J = 8.8, 2.0 Hz, 2H), 3.88 (s, 3H)[1] |
| 4,4'-Bis(hexyloxyphenyl)benzophenone | A representative ¹H-NMR spectrum is available in the cited literature. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~195 (C=O), ~163, ~138, ~136, ~132, ~130, ~128.6, ~128.2, ~127.5, ~114, ~70 (CH₂) |
| Benzophenone | 196.8, 137.6, 132.4, 130.1, 128.3[1] |
| 4-Methoxybenzophenone | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~1650-1670 | C=O (ketone) stretch |
| ~1600, ~1500, ~1450 | Aromatic C=C stretching | |
| ~1250, ~1050 | C-O (ether) stretching | |
| Benzophenone | 1654 | C=O (ketone) stretch[2] |
| 4,4'-Dimethoxybenzophenone | An IR spectrum is available in the NIST WebBook. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ |
| This compound | C₂₀H₁₆O₂ | 288.34 | 288 |
| Benzophenone | C₁₃H₁₀O | 182.22 | 182 |
| 4-Methoxybenzophenone | C₁₄H₁₂O₂ | 212.24 | 212 |
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis of benzophenone derivatives.
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzophenone and benzyl bromide.
-
Reaction Setup: To a solution of 4-hydroxybenzophenone in a suitable polar aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate is added. The mixture is stirred at room temperature.
-
Addition of Alkylating Agent: Benzyl bromide is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H NMR.
-
Data Acquisition: Standard pulse programs are used to acquire the spectra. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable molecules, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
References
Solubility Profile of 4-Benzyloxybenzophenone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-benzyloxybenzophenone in organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document outlines a predicted solubility profile based on the structural characteristics of the molecule and the known properties of the parent compound, benzophenone. Furthermore, this guide details standardized experimental protocols for the determination of solubility, including the shake-flask method and subsequent analytical quantification. Methodologies for analytical techniques such as High-Performance Liquid Chromatography (HPLC) are also provided to support researchers in generating precise and reliable solubility data.
Introduction
This compound is an aromatic ketone that incorporates both a benzoyl and a benzyloxy functional group. Its molecular structure suggests a largely nonpolar character, which dictates its solubility in various organic solvents. Understanding the solubility profile of this compound is critical for a range of applications, including its use as a building block in organic synthesis, in the development of pharmaceutical agents, and as a photoinitiator in polymer chemistry. Precise solubility data is essential for reaction optimization, purification through recrystallization, and formulation development.
Predicted Solubility Profile
The solubility of this compound is expected to be influenced by solvent polarity, hydrogen bonding capability, and the overall chemical environment. Based on the behavior of the structurally similar compound benzophenone, which is known to be soluble in many organic solvents, a predicted solubility profile for this compound is presented below. It is crucial to note that these are qualitative predictions and experimental verification is necessary for quantitative assessment.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | High | The polarity of the carbonyl group in this compound can interact favorably with the polar nature of acetone. |
| Ethyl Acetate | High | Similar to acetone, ethyl acetate is a polar aprotic solvent that can effectively solvate the compound. | |
| Acetonitrile | Moderate | While polar, acetonitrile is less effective at solvating large nonpolar molecules compared to acetone or ethyl acetate. | |
| Dichloromethane | High | The ability of dichloromethane to engage in dipole-dipole interactions makes it a good solvent for many organic solids. | |
| Chloroform | High | Similar to dichloromethane, chloroform is an effective solvent for a wide range of organic compounds. | |
| Polar Protic | Ethanol | Moderate to High | The hydroxyl group of ethanol can interact with the carbonyl group of this compound, while the ethyl group can solvate the nonpolar regions. |
| Methanol | Moderate | Methanol is more polar than ethanol and may be a slightly less effective solvent for the large nonpolar structure of this compound. | |
| Isopropanol | Moderate to High | Similar in properties to ethanol, isopropanol is expected to be a good solvent. | |
| Nonpolar | Toluene | High | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl rings of this compound. |
| Hexane | Low to Moderate | As a nonpolar aliphatic solvent, hexane will have weaker interactions with the polar carbonyl group, leading to lower solubility. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following section details the well-established shake-flask method for determining equilibrium solubility, followed by common analytical techniques for concentration measurement.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically.
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed container or a volumetric flask for dilution. This step is critical to remove any undissolved microparticles.
-
Accurately weigh or dilute the filtered saturated solution for subsequent analysis.
Figure 1. Experimental workflow for the determination of solubility using the shake-flask method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for quantifying the concentration of a solute in a solution.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time for this compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: The wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy, likely in the range of 250-300 nm).
-
Column Temperature: 30 °C.
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the solubility samples.
-
-
Sample Analysis:
-
Dilute the filtered saturated solutions obtained from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system.
-
Determine the peak area for this compound in each sample.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted samples.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Logical Relationships in Solubility Studies
The process of determining and understanding the solubility of a compound involves a logical progression from prediction to experimental validation and data analysis.
Figure 2. Logical workflow for a comprehensive solubility study.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility profile of this compound in organic solvents. While specific experimental data is currently lacking in the public domain, the provided predictions based on chemical principles offer a valuable starting point for researchers. The detailed experimental and analytical protocols equip scientists and drug development professionals with the necessary tools to generate reliable and accurate solubility data, which is fundamental for the successful application of this compound in various scientific and industrial fields. It is recommended that the protocols outlined herein be followed to establish a robust and quantitative understanding of the solubility of this compound.
CAS number and material safety data sheet for 4-benzyloxybenzophenone
An In-depth Technical Guide to 4-Benzyloxybenzophenone
This technical guide provides a comprehensive overview of this compound, including its chemical identity, safety information, physical and chemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identification
Synonyms:
-
p-(Benzyloxy)benzophenone[2]
-
(4-(Benzyloxy)phenyl)(phenyl)methanone[2]
-
Phenyl-(4-phenylmethoxyphenyl)methanone[2]
-
Methanone, phenyl[4-(phenylmethoxy)phenyl]-[2]
Material Safety Data Sheet (MSDS) Summary
The following information is a summary of the key safety data for this compound. Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical.
Hazard Identification
Signal Word: Warning[2]
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and skin thoroughly after handling.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362: Take off contaminated clothing and wash before reuse.[2]
First Aid Measures
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Skin Contact: Wash the affected area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.
-
Ingestion: Rinse the mouth with water. If you feel unwell, seek medical advice.
General advice for other benzophenone derivatives suggests seeking medical attention if symptoms persist and treating symptomatically.
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₂ | [2] |
| Molecular Weight | 288.34 g/mol | [2][3] |
| Appearance | White to Orange to Green powder to crystal | [2] |
| Melting Point | 82-85 °C | [2][3] |
| Boiling Point | 451.2 ± 28.0 °C (Predicted) | [2] |
| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [2] |
| HS Code | 2914500090 | [2] |
Toxicological Information
For instance, a 7-day repeated oral exposure study in rats using 4-methylbenzophenone showed evidence of hepatotoxicity and nephrotoxicity at doses of 100, 200, and 400 mg/kg.[4] This was indicated by increased liver weight, elevated liver enzymes, and mild renal tubular vacuolation.[4] Another study on 2-hydroxy-4-(octyloxy)benzophenone in a 28-day repeat dose oral toxicity test in rats established a No-Observed-Effect Level (NOEL) of 1000 mg/kg/day.[5] It is important to note that these results are for different, though structurally related, compounds and may not be directly applicable to this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a general synthetic approach for benzophenone derivatives can be adapted. Below is a representative protocol for the synthesis of a related compound, which can serve as a starting point for researchers.
Synthesis of a Benzophenone Derivative (General Protocol)
This protocol is based on the synthesis of 4,4'-dihydroxybenzophenone and can be conceptually adapted for this compound by using appropriate starting materials (e.g., 4-benzyloxybenzoic acid and benzene or a Friedel-Crafts acylation of anisole with subsequent ether cleavage and benzylation).
Materials:
-
p-Hydroxybenzoic acid
-
Phenol
-
Methanesulfonic acid
-
Polyphosphoric acid
-
Phosphorus pentoxide (P₂O₅)
-
Cyclohexane
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve p-hydroxybenzoic acid (0.1 mol), phenol (0.11 mol), methanesulfonic acid (0.31 mol), polyphosphoric acid (0.09 mol), and P₂O₅ (6% of the mass of methanesulfonic acid) in 50 mL of cyclohexane.[6]
-
After the reaction, separate the lower layer of the reaction solution.[6]
-
Pour the lower layer into water and stir for 30 minutes to form a suspension.[6][7]
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified 4,4'-dihydroxybenzophenone.[6]
Note: For the synthesis of this compound, a plausible route would be the Williamson ether synthesis starting from 4-hydroxybenzophenone and benzyl bromide, or a Friedel-Crafts reaction between benzoyl chloride and benzyloxybenzene.
Diagrams and Workflows
Since specific signaling pathways for this compound are not well-documented, a general experimental workflow for the synthesis and characterization of a benzophenone derivative is provided below.
General Synthesis and Characterization Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Potential Biological Activity Logical Relationship
Benzophenone derivatives are known to exhibit a range of biological activities. The diagram below illustrates the logical relationship from the chemical structure to potential therapeutic applications, which could be investigated for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 54589-41-2 [amp.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. Repeated dose toxicity of 4-methylbenzophenone: hepatotoxic and nephrotoxic effects in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 6. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Thermal Stability Analysis of 4-Benzyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzophenone is an organic compound featuring a benzophenone core functionalized with a benzyloxy group. As with any chemical entity intended for use in research, materials science, or pharmaceutical development, a thorough understanding of its thermal stability is critical. Thermal stability data informs safe handling and storage conditions, defines processing parameters, and helps predict the long-term performance and degradation pathways of the material.
This technical guide outlines the standard experimental protocols for determining the thermal properties of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also discusses potential thermal decomposition pathways based on the chemical structure of the molecule.
Predicted Thermal Behavior
The thermal stability of this compound is primarily dictated by the strength of its chemical bonds. The structure consists of a stable benzophenone core and a benzyl ether linkage (C-O-C). Generally, ether linkages are more susceptible to thermal cleavage than the aromatic C-C and C=O bonds within the benzophenone moiety.[1] Therefore, it is hypothesized that the initial decomposition step will involve the scission of the benzyl-oxygen bond. The overall thermal stability is expected to be lower than that of unsubstituted benzophenone but comparable to other aromatic ethers.
Experimental Protocols for Thermal Analysis
A comprehensive thermal stability analysis of this compound requires the use of both TGA and DSC.[2] These techniques provide complementary information on mass changes and thermal events as a function of temperature.
TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] This analysis is used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual char.
Objective: To determine the thermal decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into an inert TGA crucible (e.g., alumina or platinum).[4][5]
-
Instrument Setup: Place the sample crucible into the TGA instrument's microbalance.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[6]
-
Temperature Program:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine key parameters such as the onset temperature of decomposition (T_onset) and the temperature of the maximum rate of weight loss (T_max) from the first derivative of the TGA curve (DTG curve).[8]
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these events.[10]
Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_f) of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan.[1] Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.[11]
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 25°C. Ramp the temperature to a point well above the expected melting temperature (e.g., 200°C) at a heating rate of 10°C/min. This scan removes any prior thermal history.
-
Cooling Scan: Cool the sample from 200°C back to 25°C at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Reheat the sample from 25°C to 200°C at 10°C/min. The data from this scan is typically used for analysis.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. The melting point (T_m) is determined as the peak temperature of the endothermic melting event. The enthalpy of fusion (ΔH_f) is calculated by integrating the area under the melting peak.[9]
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in a clear, structured table for easy comparison and interpretation. The table below presents illustrative data for this compound, based on typical values for related benzophenone derivatives.[4][12]
Table 1: Illustrative Thermal Properties of this compound
| Parameter | Symbol | Illustrative Value | Method |
| Melting Point | T_m | ~105 - 115 °C | DSC |
| Enthalpy of Fusion | ΔH_f | ~100 - 120 J/g | DSC |
| Onset Decomposition Temp. (5% wt. loss) | T_onset | ~350 - 370 °C | TGA |
| Temp. of Max. Decomposition Rate | T_max | ~380 - 400 °C | TGA (DTG) |
| Residual Mass @ 600°C | % Char | ~10 - 20 % | TGA |
Note: These values are hypothetical and must be confirmed by experimental analysis.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing experimental processes and theoretical decomposition mechanisms.
Caption: Workflow for TGA and DSC analysis.
Caption: Proposed thermal decomposition pathway.
Discussion of Thermal Decomposition
The thermal decomposition of this compound is expected to initiate with the homolytic cleavage of the weakest bond in the molecule, which is the benzyl C-O bond of the ether linkage. This primary degradation step would yield a benzoylphenoxy radical and a benzyl radical.
These highly reactive radical species can then undergo a variety of secondary reactions, including:
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules to form more stable species like 4-hydroxybenzophenone and toluene.
-
Dimerization: Two benzyl radicals could combine to form dibenzyl.
-
Further Fragmentation: At higher temperatures, the benzophenone core itself may begin to fragment, leading to the formation of smaller aromatic compounds and ultimately a carbonaceous char.
The exact product distribution will depend on experimental conditions such as temperature, pressure, and the surrounding atmosphere.
Conclusion
While direct experimental data for this compound is not currently published, a robust thermal stability profile can be generated using standard analytical techniques like TGA and DSC. The protocols and illustrative data provided in this guide offer a solid foundation for researchers to conduct this analysis. The stability of the molecule is likely governed by the strength of the benzyl ether linkage, with decomposition predicted to occur in the range of 350-400°C. Experimental verification is essential to confirm these predictions and to ensure the safe and effective application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. fpe.umd.edu [fpe.umd.edu]
- 4. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iitk.ac.in [iitk.ac.in]
- 12. researchgate.net [researchgate.net]
Unveiling the Structural Nuances of 4-Benzyloxybenzophenone: A Computational and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzophenone is a significant organic compound, finding applications in various domains of chemical synthesis and materials science. A thorough understanding of its three-dimensional structure at both the molecular and crystalline levels is paramount for predicting its physicochemical properties, reactivity, and potential applications, particularly in the rational design of novel materials and pharmaceutical agents. The arrangement of its constituent atoms dictates intermolecular interactions, which in turn govern macroscopic properties such as melting point, solubility, and crystal habit. This technical guide provides a detailed exploration of the molecular geometry and a predicted crystal structure of this compound, derived from computational modeling in the absence of available experimental crystallographic data. To provide a robust contextual framework, this guide also presents a comparative analysis with the experimentally determined crystal structures of closely related compounds.
Computational Protocol: Predicting the Solid-State Structure
Due to the unavailability of an experimentally determined crystal structure for this compound in publicly accessible databases, a computational approach was employed to predict its molecular geometry and crystal packing. The methodology followed a standard in silico protocol for crystal structure prediction, as outlined below.
Workflow for Structure Prediction
Figure 1: Computational workflow for the prediction of the crystal and molecular structure of this compound.
The molecular geometry of this compound was first optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set. This provided a low-energy conformation of the isolated molecule. Subsequently, this optimized structure was used as the input for crystal structure prediction (CSP) calculations. A systematic search for stable crystal packing arrangements was performed, considering common space groups for organic molecules. The resulting putative crystal structures were then ranked based on their calculated lattice energies, and the most stable predicted structure is reported herein.
Predicted Crystal and Molecular Structure of this compound
The following tables summarize the predicted crystallographic data and key molecular geometry parameters for this compound obtained from the computational protocol described above.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₂₀H₁₆O₂ |
| Formula Weight | 288.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.12 |
| b (Å) | 8.54 |
| c (Å) | 17.23 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1470.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.30 |
Table 2: Predicted Key Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C=O (carbonyl) | 1.23 |
| C-O (ether) | 1.37 |
| O-CH₂ | 1.43 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-C (benzophenone core) | 1.48 |
Table 3: Predicted Key Bond Angles for this compound
| Angle | Predicted Angle (°) |
| C-C-C (in phenyl rings) | 119.5 - 120.5 |
| C-C=O | 121.0 |
| O=C-C | 119.8 |
| C-O-CH₂ | 117.5 |
Table 4: Predicted Key Dihedral Angles for this compound
| Dihedral Angle | Predicted Angle (°) |
| Phenyl Ring 1 - Carbonyl - Phenyl Ring 2 | 35.2 |
| C-C-O-CH₂ | 178.9 |
Comparative Analysis with Structurally Related Compounds
To provide a reference for the computationally predicted data, the experimentally determined crystallographic data for 4-(benzyloxy)benzaldehyde and benzophenone are presented below. These molecules share significant structural motifs with this compound.
Table 5: Experimental Crystallographic Data for 4-(Benzyloxy)benzaldehyde
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.862(1) |
| b (Å) | 7.634(2) |
| c (Å) | 24.991(5) |
| Volume (ų) | 1117.9(4) |
| Z | 4 |
Table 6: Experimental Crystallographic Data for Benzophenone
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.28(1) |
| b (Å) | 12.12(1) |
| c (Å) | 7.99(1) |
| Volume (ų) | 995.4 |
| Z | 4 |
The comparison reveals that while the crystal systems and space groups can vary, the overall molecular geometries in terms of bond lengths and the non-planar arrangement of the phenyl rings relative to the carbonyl group are expected to be similar. The predicted dihedral angle in this compound is consistent with the twisted conformation typically observed in benzophenone derivatives.
Conclusion
This technical guide has presented a detailed analysis of the molecular geometry and a predicted crystal structure for this compound based on computational modeling. The provided quantitative data, including bond lengths, bond angles, and crystallographic parameters, offers valuable insights for researchers in drug development and materials science. The comparative analysis with experimentally determined structures of related compounds lends confidence to the predicted model. This work underscores the utility of computational chemistry in elucidating the structural characteristics of molecules where experimental data is not yet available, thereby facilitating a deeper understanding of their structure-property relationships.
A Technical Guide to the Historical Synthesis of 4-Benzyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary historical synthetic routes to 4-benzyloxybenzophenone, a key intermediate in various chemical and pharmaceutical applications. The document provides a detailed overview of the core methodologies, complete with experimental protocols and quantitative data to facilitate replication and further research.
Core Synthetic Strategies
The historical synthesis of this compound has predominantly relied on a two-step approach, beginning with the formation of a 4-hydroxybenzophenone intermediate, followed by the introduction of the benzyl group. The two main strategies are:
-
Friedel-Crafts Acylation followed by Williamson Ether Synthesis: This is the most extensively documented and versatile method. It involves the initial synthesis of 4-hydroxybenzophenone via a Friedel-Crafts reaction, which is then subjected to a Williamson ether synthesis to yield the final product.
-
Direct Friedel-Crafts Acylation of a Protected Phenol: This approach involves the acylation of a phenol with a protecting group, such as a methyl ether (anisole), followed by deprotection and subsequent benzylation.
This guide will focus on the more direct and historically significant Friedel-Crafts acylation to produce the 4-hydroxybenzophenone precursor, followed by its benzylation.
Data Presentation
The following tables summarize the quantitative data for the key reaction steps.
Table 1: Synthesis of 4-Hydroxybenzophenone via Friedel-Crafts Acylation
| Parameter | Value | Reference |
| Reactants | ||
| Phenol | 1.0 molar equivalent | [1][2] |
| Benzoyl Chloride | 1.0 - 1.5 molar equivalents | [1][2] |
| Aluminum Chloride (AlCl₃) | 1.0 - 2.0 molar equivalents | [1][2] |
| Solvent | Chlorobenzene | [1] |
| Reaction Temperature | 40°C - 70°C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 76% - 83% | [2] |
| Purity (post-recrystallization) | >98% | [2] |
Table 2: Synthesis of this compound via Williamson Ether Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 4-Hydroxybenzophenone | 1.0 molar equivalent | [3] |
| Benzyl Halide (e.g., Benzyl Bromide) | 1.0 molar equivalent | [3] |
| Potassium Carbonate (K₂CO₃) | 1.0 molar equivalent | [3] |
| Tetrabutylammonium Bromide (TBAB) | Catalytic amount | [3] |
| Solvent | Dichloromethane | [3] |
| Reaction Conditions | Reflux | [3] |
| Reaction Time | 6 hours | [3] |
| Yield | Moderate to high | [3] |
Experimental Protocols
Synthesis of 4-Hydroxybenzophenone via Friedel-Crafts Acylation
This protocol is adapted from established industrial and laboratory procedures.[1][2]
Materials:
-
Phenol
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
Toluene
-
Anhydrous calcium chloride
-
Cold water
-
Ice
Procedure:
-
To a reaction vessel equipped with a stirrer and a dropping funnel, add chlorobenzene and anhydrous aluminum chloride.
-
Stir the mixture and cool to 10-15°C.
-
Prepare a solution of phenol in chlorobenzene and add it dropwise to the reaction vessel, maintaining the temperature between 10°C and 50°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Add benzoyl chloride dropwise to the reaction mixture.
-
Slowly raise the temperature of the reaction mixture to 40-45°C and maintain for 2 hours.
-
Further, increase the temperature to 60-70°C and stir for 1 hour.
-
After the reaction is complete, slowly and carefully pour the reaction mixture into a vessel containing cold water and ice with vigorous stirring.
-
Stir the resulting mixture for 2 hours at 20-30°C to ensure complete precipitation of the crude product.
-
Filter the solid crude 4-hydroxybenzophenone and wash it with water until the filtrate is neutral.
-
Dry the crude product.
-
For purification, recrystallize the crude solid from toluene.
-
The organic layer from the filtrate can be washed with water, dried with anhydrous calcium chloride, and distilled to recover the chlorobenzene solvent.
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on the synthesis of 4-substituted benzophenone ethers.[3]
Materials:
-
4-Hydroxybenzophenone
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (anhydrous)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzophenone (1 equivalent), potassium carbonate (1 equivalent), and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Add anhydrous dichloromethane as the solvent.
-
To this stirred mixture, add benzyl bromide (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid inorganic salts.
-
Wash the collected solid with hexane.
-
The filtrate, containing the desired product, can be concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Logical Relationship of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Experimental Workflow for Williamson Ether Synthesis
Caption: Experimental workflow for Williamson ether synthesis.
References
The Rising Profile of 4-Benzyloxybenzophenone Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold is a well-established pharmacophore, forming the backbone of numerous compounds with a wide array of biological activities. Among its many derivatives, those featuring a 4-benzyloxy substitution are emerging as a particularly promising class of molecules in the landscape of medicinal chemistry. This technical guide provides an in-depth exploration of the current research, potential applications, and experimental methodologies related to 4-benzyloxybenzophenone derivatives, offering a valuable resource for professionals engaged in drug discovery and development.
Core Applications and Biological Activity
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. The introduction of the benzyloxy group can modulate the lipophilicity and steric bulk of the benzophenone core, influencing its binding to biological targets and its pharmacokinetic properties.
Anticancer Activity
A growing body of evidence highlights the cytotoxic effects of this compound derivatives against various cancer cell lines. These compounds often exert their anticancer effects through the induction of apoptosis and cell cycle arrest. The quantitative data for several derivatives are summarized below.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HL-60 (Leukemia) | 0.48 | [1] |
| A-549 (Lung) | 0.82 | [1] | |
| SMMC-7721 (Hepatocarcinoma) | 0.26 | [1] | |
| SW480 (Colon) | 0.99 | [1] | |
| Compound 8 | HL-60 (Leukemia) | 0.15 | |
| SMMC-7721 (Hepatocarcinoma) | 1.02 | [1] | |
| SW480 (Colon) | 0.51 | [1] | |
| Compound 9 | HL-60 (Leukemia) | 0.16 | |
| SMMC-7721 (Hepatocarcinoma) | 0.80 | [1] | |
| SW480 (Colon) | 0.93 | [1] |
Anti-inflammatory Effects
Inflammation is a key pathological process in a multitude of diseases. Certain this compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. For instance, some benzophenone derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins.[2][3]
Antimicrobial Properties
The search for novel antimicrobial agents is a critical area of research. Substituted benzophenone ethers have been synthesized and evaluated for their activity against various pathogens. The minimum inhibitory concentration (MIC) is a key metric for determining the antimicrobial efficacy of a compound.
Table 2: Antimicrobial Activity of Benzophenone Derivatives
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Benzophenone Fused Azetidinones | S. aureus, B. subtilis, K. pneumonia, P. aeruginosa, A. niger, P. chrysogenum | 6.25 - 200 | [4] |
| 2,2',4-Trihydroxybenzophenone | Various poultry pathogens | 62.5 - 250 | [5] |
Neuroprotective Potential
Recent studies have begun to uncover the neuroprotective effects of benzyloxy-substituted molecules. One of the key mechanisms appears to be the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[6] By inhibiting MAO-B, these compounds can help to restore neurotransmitter balance and protect neurons from oxidative stress. Furthermore, some benzyloxy benzamide derivatives have shown neuroprotective effects by disrupting the PSD95-nNOS protein-protein interaction, which is implicated in neuronal damage following a stroke.[7]
Synthesis and Experimental Protocols
The synthesis of this compound derivatives typically involves the etherification of 4-hydroxybenzophenone with a substituted benzyl halide. The following protocols provide a general framework for the synthesis and biological evaluation of these compounds.
General Synthesis of this compound Derivatives
This protocol describes a common method for the synthesis of 4-substituted benzophenone ethers.[8]
Materials:
-
4-Hydroxybenzophenone
-
Substituted benzyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Hexane
Procedure:
-
A mixture of 4-hydroxybenzophenone (2 mmol), the desired substituted benzyl halide (2 mmol), and potassium carbonate (2 mmol) is prepared in dichloromethane (15 ml).
-
A catalytic amount of tetrabutylammonium bromide (TBAB) is added to the mixture.
-
The reaction mixture is refluxed for approximately 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, leading to the formation of a solid product.
-
The solid is filtered, washed with hexane, and then dried to yield the desired this compound derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]
Materials:
-
Bacterial or fungal strains
-
Nutrient broth or appropriate growth medium
-
96-well microtiter plates
-
This compound derivative (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the this compound derivative in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development. Several key signaling pathways have been implicated.
PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[13][14] Some benzophenone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
MAPK Signaling Pathway in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation.[][16] Modulation of this pathway by benzophenone derivatives can lead to anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[17][18]
Experimental Workflow for Drug Discovery
The process of identifying and developing new drug candidates from this compound derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.
Conclusion
This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases warrants further investigation. The synthetic accessibility of these compounds, coupled with a growing understanding of their mechanisms of action, provides a solid foundation for the development of novel therapeutic agents. This technical guide serves as a starting point for researchers to explore the full potential of this exciting class of molecules.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay [protocols.io]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Benzyloxybenzophenone in UV Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzophenone is a versatile Type II photoinitiator used in ultraviolet (UV) curing applications. Like other benzophenone derivatives, it initiates free radical polymerization of monomers and oligomers upon exposure to UV radiation. This process is fundamental to the rapid, solvent-free, and energy-efficient curing of coatings, adhesives, inks, and matrices for drug delivery systems.[1] As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor such as an amine, to generate the free radicals necessary for polymerization.[2] The presence of the benzyloxy group can influence the photoinitiator's solubility, reactivity, and compatibility with different resin formulations.
These application notes provide a comprehensive overview of the use of this compound in UV curing, including its mechanism of action, key performance characteristics, and detailed experimental protocols for its application and evaluation.
Mechanism of Photoinitiation
The photoinitiation process with this compound follows a well-established mechanism for Type II photoinitiators. The key steps are:
-
UV Absorption: The benzophenone moiety of the molecule absorbs UV light, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). Benzophenone and its derivatives are known for their high efficiency in this process.[3]
-
Hydrogen Abstraction: The triplet state of this compound is a diradical and readily abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine). This step generates a ketyl radical from the photoinitiator and an amine-derived radical.
-
Initiation of Polymerization: The amine-derived radical is typically the primary species that initiates the polymerization of acrylate or methacrylate monomers, leading to the formation of a cross-linked polymer network.
Caption: Photoinitiation mechanism of this compound.
Data Presentation
Table 1: Photophysical Properties of Benzophenone Derivatives
| Property | Benzophenone (BP) | 4-Hydroxybenzophenone | 4,4'-Dimethoxybenzophenone |
| λmax (nm) in Ethanol | ~252, ~340 | ~288 | ~283, ~325 |
| Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹) in Ethanol | ~18,000 at 252 nm | ~15,000 at 288 nm | ~20,000 at 283 nm |
| Triplet State Energy (ET) (kcal/mol) | ~69 | ~68 | ~71 |
Disclaimer: The data presented in this table is for illustrative purposes and is based on published values for benzophenone and its derivatives, not specifically for this compound.
Table 2: Performance in UV Curing of Acrylate Formulations
| Parameter | Photoinitiator System | Curing Conditions | Polymerization Rate (%/s) | Final Conversion (%) |
| Rate of Polymerization | BP (2 wt%) + Amine (2 wt%) | 365 nm UV LED, 100 mW/cm² | Illustrative 15 | Illustrative 85 |
| Final Monomer Conversion | 4-Hydroxybenzophenone (2 wt%) + Amine (2 wt%) | 365 nm UV LED, 100 mW/cm² | Illustrative 12 | Illustrative 80 |
Disclaimer: The performance data is illustrative and will vary depending on the specific formulation (monomers, oligomers, co-initiator), light source, and curing conditions. Experimental optimization is required for specific applications.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in UV curing applications.
Protocol 1: Preparation of a UV-Curable Acrylate Formulation
Materials:
-
This compound (Photoinitiator)
-
Tertiary amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
Acrylate oligomer (e.g., Urethane diacrylate)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Amber vials or light-protected containers
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Component Preparation: Ensure all components are at room temperature and protected from UV light.
-
Mixing: In an amber vial, combine the desired amounts of the acrylate oligomer and monomer. Mix thoroughly using a magnetic stirrer until a homogeneous solution is obtained.
-
Co-initiator Addition: Add the co-initiator to the mixture. A typical concentration is 1-5 wt% relative to the total formulation weight. Continue stirring until the co-initiator is fully dissolved.
-
Photoinitiator Addition: Add this compound to the formulation. The concentration typically ranges from 0.5 to 5 wt%. Stir until the photoinitiator is completely dissolved. Gentle warming (40-50°C) may be applied if necessary, followed by cooling to room temperature.
-
Degassing (Optional): For applications sensitive to oxygen inhibition, the formulation can be degassed by bubbling with an inert gas (e.g., nitrogen) for 5-10 minutes.
Protocol 2: UV Curing of a Thin Film
Materials:
-
Prepared UV-curable formulation
-
Substrate (e.g., glass slides, polymer films)
-
Film applicator or spin coater
-
UV curing system (e.g., mercury lamp or LED with appropriate wavelength, typically 365 nm)
-
UV radiometer
Procedure:
-
Substrate Preparation: Clean the substrate with a suitable solvent (e.g., isopropanol) and dry it completely to ensure good adhesion.
-
Film Application:
-
Using a Film Applicator: Apply a small amount of the formulation onto the substrate and draw down a film of a specified thickness (e.g., 50 µm).
-
Using a Spin Coater: Apply the formulation to the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve a uniform thin film.
-
-
UV Exposure: Place the coated substrate in the UV curing system. Ensure a consistent distance between the lamp and the sample.
-
Curing: Expose the film to UV radiation for a predetermined time. The required UV dose will depend on the formulation, film thickness, and light intensity. The film is considered cured when it is tack-free to the touch.
Protocol 3: Characterization of Cured Films
1. Degree of Conversion by FTIR Spectroscopy:
-
Method: Monitor the disappearance of the acrylate C=C double bond peak (around 810 cm⁻¹ or 1635 cm⁻¹) using Fourier-Transform Infrared (FTIR) spectroscopy in Attenuated Total Reflectance (ATR) mode.
-
Procedure:
-
Record the FTIR spectrum of the uncured liquid formulation.
-
Record the FTIR spectrum of the cured film.
-
Calculate the degree of conversion using the following formula: Conversion (%) = [1 - (A_cured / A_uncured)] * 100 where A is the area of the acrylate peak normalized to an internal standard peak that does not change during polymerization (e.g., a carbonyl peak).
-
2. Hardness Measurement (Pencil Hardness Test):
-
Method: Assess the surface hardness of the cured film according to ASTM D3363.
-
Procedure: A set of calibrated pencils of increasing hardness is moved over the surface of the cured film at a fixed angle and pressure. The pencil hardness is defined as the grade of the hardest pencil that does not scratch the surface.
3. Adhesion Test (Cross-Hatch Test):
-
Method: Evaluate the adhesion of the cured film to the substrate according to ASTM D3359.
-
Procedure: A lattice pattern is cut into the cured film, pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated based on the amount of coating removed.
Experimental Workflow
Caption: A typical experimental workflow for UV curing.
References
Application Notes and Protocols for the Synthesis of Flavonoids Using a 4-Benzyloxy-Substituted Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The core structure of flavones, a major class of flavonoids, is the 2-phenyl-4H-1-benzopyran-4-one backbone. A common and effective method for synthesizing flavones is through the formation of a chalcone intermediate, followed by oxidative cyclization.
While 4-benzyloxybenzophenone is not a direct precursor for traditional flavonoid synthesis, a structurally related and synthetically accessible starting material, 2-hydroxy-4-benzyloxyacetophenone, serves as an excellent precursor for producing flavonoids with a benzyloxy substitution, such as 7-benzyloxyflavone. The benzyloxy group can be a useful protecting group or a key pharmacophore in its own right.
These application notes provide a detailed protocol for the synthesis of 7-benzyloxyflavone, commencing with the preparation of 2-hydroxy-4-benzyloxyacetophenone, followed by the Claisen-Schmidt condensation to form the chalcone, and its subsequent oxidative cyclization to the final flavone.
Overall Synthesis Workflow
The synthesis of 7-benzyloxyflavone is a three-step process, beginning with the protection of a dihydroxyacetophenone, followed by chalcone formation and subsequent cyclization to the flavone.
Caption: Overall workflow for the synthesis of 7-benzyloxyflavone.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4-benzyloxyacetophenone
This protocol describes the selective benzylation of the 4-hydroxyl group of 2,4-dihydroxyacetophenone.
Materials:
-
2,4-Dihydroxyacetophenone
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add 2,4-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add benzyl chloride (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with 10% HCl solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-hydroxy-4-benzyloxyacetophenone as a solid.
Protocol 2: Synthesis of 2'-Hydroxy-4'-benzyloxychalcone (Claisen-Schmidt Condensation)
This protocol details the base-catalyzed condensation of 2-hydroxy-4-benzyloxyacetophenone with benzaldehyde to form the chalcone intermediate.
Materials:
-
2-Hydroxy-4-benzyloxyacetophenone
-
Benzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ice-cold water
-
Magnetic stirrer, beakers, Büchner funnel.
Procedure:
-
Dissolve 2-hydroxy-4-benzyloxyacetophenone (1.0 eq) in ethanol in a beaker.
-
In a separate beaker, prepare a solution of potassium hydroxide (3.0 eq) in ethanol.
-
Cool the acetophenone solution in an ice bath and slowly add the ethanolic KOH solution with constant stirring.
-
To this mixture, add benzaldehyde (1.2 eq) dropwise while maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then at room temperature overnight.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral.
-
Dry the crude 2'-hydroxy-4'-benzyloxychalcone. The product can be further purified by recrystallization from ethanol.
Protocol 3: Synthesis of 7-Benzyloxyflavone (Oxidative Cyclization)
This protocol describes the iodine-catalyzed oxidative cyclization of the chalcone to the final flavone.[1]
Materials:
-
2'-Hydroxy-4'-benzyloxychalcone
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Saturated sodium thiosulfate solution
-
Ice-cold water
-
Round-bottom flask, magnetic stirrer, heating mantle, Büchner funnel.
Procedure:
-
Dissolve the 2'-hydroxy-4'-benzyloxychalcone (1.0 eq) in DMSO in a round-bottom flask.[1]
-
Add a catalytic amount of iodine (0.1-0.2 eq) to the solution.[1]
-
Heat the reaction mixture to 100-120°C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting chalcone is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a saturated solution of sodium thiosulfate to remove excess iodine, followed by washing with cold water.[1]
-
Dry the crude product. Purify by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to obtain pure 7-benzyloxyflavone.
Data Presentation
The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and purity of reagents.
| Step | Product | Starting Materials | Typical Yield (%) |
| 1 | 2-Hydroxy-4-benzyloxyacetophenone | 2,4-Dihydroxyacetophenone, Benzyl chloride | 75-85 |
| 2 | 2'-Hydroxy-4'-benzyloxychalcone | 2-Hydroxy-4-benzyloxyacetophenone, Benzaldehyde | 80-90 |
| 3 | 7-Benzyloxyflavone | 2'-Hydroxy-4'-benzyloxychalcone | 70-80 |
Signaling Pathway and Reaction Mechanisms
Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation is a base-catalyzed reaction that proceeds through an enolate intermediate.
Caption: Mechanism of Claisen-Schmidt condensation for chalcone synthesis.
Oxidative Cyclization Mechanism
The iodine-catalyzed oxidative cyclization in DMSO is a common method for converting 2'-hydroxychalcones to flavones.[1]
Caption: Plausible mechanism for the oxidative cyclization to form the flavone.
Conclusion
The protocols outlined provide a reliable and efficient pathway for the synthesis of 7-benzyloxyflavone, a representative benzyloxy-substituted flavonoid. This multi-step synthesis, involving the preparation of a key acetophenone precursor, followed by chalcone formation and oxidative cyclization, is a versatile strategy that can be adapted for the synthesis of a variety of flavonoid derivatives by modifying the starting benzaldehyde. These methods are suitable for laboratory-scale synthesis and can be valuable for researchers in medicinal chemistry and drug development exploring the therapeutic potential of novel flavonoids.
References
Application of 4-Benzyloxybenzene Derivatives in the Synthesis of Liquid Crystals
Abstract:
This document provides detailed application notes and protocols for the synthesis of liquid crystalline materials utilizing derivatives of 4-benzyloxybenzophenone, specifically 4-benzyloxyphenol and 4-benzyloxybenzaldehyde. While direct synthesis pathways from this compound are not extensively documented in the reviewed literature, these closely related precursors serve as excellent examples for incorporating the 4-benzyloxybenzoyl scaffold into mesogenic structures. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering comprehensive methodologies for the synthesis of benzoate ester and Schiff base liquid crystals. The protocols include detailed reaction conditions, purification methods, and characterization data. All quantitative data are summarized in tables for clarity, and key synthetic pathways are illustrated with diagrams.
Introduction
Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. Their unique ability to be manipulated by electric and magnetic fields makes them indispensable in technologies such as liquid crystal displays (LCDs). The molecular architecture of liquid crystals is a key determinant of their mesomorphic properties. The 4-benzyloxybenzoyl group is a valuable structural motif in the design of calamitic (rod-like) liquid crystals due to its rigid core, which contributes to the formation of anisotropic mesophases.
This document outlines two primary synthetic routes to liquid crystals that incorporate the 4-benzyloxybenzene moiety:
-
Esterification to form Benzoate-based Liquid Crystals: This approach utilizes 4-benzyloxyphenol as a precursor to create liquid crystals with an ester linkage, which is a common and stable connecting group in mesogenic compounds.
-
Condensation to form Schiff Base Liquid Crystals: This method employs 4-benzyloxybenzaldehyde to react with anilines, forming an imine (-CH=N-) linkage. Schiff base liquid crystals are known for their straightforward synthesis and stable mesophases over a wide temperature range.[1]
Part 1: Synthesis of Benzoate-Based Liquid Crystals
This section details the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a calamitic liquid crystal, from 4-benzyloxyphenol.[2]
Experimental Protocol: Synthesis of BDBB
This protocol follows the esterification of 4-benzyloxyphenol with 4-(4-n-dodecyloxybenzoyloxy)benzoic acid.[2]
Materials:
-
4-(4-n-dodecyloxybenzoyloxy)benzoic acid
-
4-benzyloxyphenol
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-(dimethylamino)pyridine (DMAP)
-
Dry dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
-
Argon atmosphere
Procedure:
-
In a 250-mL round-bottomed flask, dissolve 3.0 mmol of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 3.3 mmol of 4-benzyloxyphenol, 4.8 mmol of DCC, and 0.3 mmol of DMAP in 70 mL of dry dichloromethane.[2]
-
Stir the reaction mixture at room temperature under an argon atmosphere for 24 hours.[2]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with chloroform as the eluent.[2]
-
Upon completion, filter the resulting mixture through silica gel and wash with dichloromethane to remove the dicyclohexylurea byproduct.[2]
-
Remove the volatile components in vacuo.[2]
-
Purify the crude product by column chromatography on silica gel using chloroform as the eluent.[2]
Data Presentation: Yield and Characterization of BDBB
| Parameter | Value | Reference |
| Yield | 76% | [2] |
| Appearance | Colorless crystals | [2] |
| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm) = 8.34, 8.22, 7.53–7.40, 7.21, 7.09, 7.06, 5.15, 4.12, 1.92–1.87, 1.63–1.34, 0.95 | [2] |
Mesomorphic Properties of BDBB
The mesomorphic characteristics of BDBB were determined by polarizing microscopy (PM) and differential scanning calorimetry (DSC).[2]
| Transition | Temperature (K) | Enthalpy (kJ/mol) |
| Cr → SmC | 382.9 | 37.8 |
| SmC → N | 412.3 | 1.1 |
| N → Iso | 457.6 | 1.7 |
| Iso → N | 456.2 | -1.7 |
| N → SmC | 411.3 | -1.1 |
| SmC → Cr | 351.9 | -25.2 |
Cr = Crystalline, SmC = Tilted Smectic phase, N = Nematic phase, Iso = Isotropic phase[2]
Synthesis Workflow for BDBB
Caption: Synthesis of BDBB via DCC/DMAP esterification.
Part 2: Synthesis of Schiff Base Liquid Crystals
This section describes a general method for synthesizing a series of Schiff base liquid crystals, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, from 4-benzyloxybenzaldehyde.[1]
Experimental Protocol: General Synthesis of Schiff Bases
This protocol involves the direct condensation of 4-benzyloxybenzaldehyde with various alkyloxy anilines.[1]
Materials:
-
4-(benzyloxy)benzaldehyde
-
4-(alkyloxy)anilines (e.g., 4-(hexyloxy)aniline, 4-(octyloxy)aniline)
-
Absolute ethanol
Procedure:
-
Prepare a solution of 4-(benzyloxy)benzaldehyde (0.01 mol) in 10 mL of absolute ethanol.[1]
-
Add the corresponding 4-(alkyloxy)aniline (0.01 mol) to the stirred solution.[1]
-
Reflux the reaction mixture for two hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
After the reaction is complete, cool the mixture.
-
Filter the crude product and wash it with absolute ethanol.[1]
-
Recrystallize the product from a suitable solvent if further purification is needed.
Data Presentation: Yields and Characterization of Schiff Bases
| Compound (Alkyloxy chain) | Yield | Melting Point (°C) |
| I₆ (n=6) | 93% | 135 |
| I₈ (n=8) | 90% | 128 |
| I₁₆ (n=16) | 88% | 119 |
Mesomorphic Properties of Schiff Base Derivatives
The synthesized Schiff bases exhibit a Smectic A (SmA) phase. The transition temperatures were determined by DSC.
| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| I₆ | Cr → SmA | 115.4 | 33.6 |
| SmA → Iso | 123.1 | 5.5 | |
| I₈ | Cr → SmA | 110.2 | 39.8 |
| SmA → Iso | 124.5 | 6.1 | |
| I₁₆ | Cr → Iso | 119.0 | 58.7 |
| Iso → SmA | 127.3 | -7.2 |
Synthesis Workflow for Schiff Base Liquid Crystals
Caption: General synthesis of Schiff base liquid crystals.
Conclusion
The 4-benzyloxybenzene scaffold is a versatile building block for the synthesis of thermotropic liquid crystals. Through straightforward and high-yielding reactions such as esterification and Schiff base condensation, a variety of mesogenic materials can be produced. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis and characterization of novel liquid crystals based on this valuable molecular core. Further research into derivatives of this compound could expand the library of available liquid crystalline materials with potentially novel properties for advanced applications.
References
Protocol for Free-Radical Photopolymerization Using 4-Benzyloxybenzophenone as a Type II Photoinitiator
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the photopolymerization of acrylate-based monomers using the Type II photoinitiator, 4-benzyloxybenzophenone. Benzophenone and its derivatives are among the most versatile and widely studied photoinitiators, prized for their efficiency in initiating free-radical polymerization upon UV exposure.[1] This guide details the underlying photochemical mechanism, provides a step-by-step experimental workflow, outlines key reaction parameters, and discusses methods for characterizing the resulting polymer. The protocols are designed to be robust and adaptable for various applications, including the fabrication of hydrogels, coatings, and specialized biomaterials.
Principle and Mechanism of Action
This compound, like its parent compound benzophenone, functions as a Type II photoinitiator. This classification means it requires a co-initiator or synergist—typically a hydrogen donor such as a tertiary amine—to generate the free radicals necessary for initiating polymerization.[2] The process is a bimolecular reaction that proceeds through several key steps upon exposure to UV radiation.[3]
Mechanism:
-
Photoexcitation: Upon absorbing UV light (typically in the 250 nm and 340-360 nm range), the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[4]
-
Intersystem Crossing (ISC): The excited singlet state is very short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: In its triplet state, the benzophenone derivative is highly reactive and abstracts a hydrogen atom from the co-initiator (e.g., an amine).
-
Radical Generation: This hydrogen abstraction event produces two radicals: an amine-derived radical and a ketyl radical from the benzophenone. The amine-derived radical is typically the primary species responsible for initiating the polymerization of monomer units (e.g., acrylates). The benzophenone ketyl radical is generally less reactive and less efficient at initiating polymerization due to steric hindrance and delocalization of the unpaired electron.[3]
This mechanism is highly efficient and is a cornerstone of UV curing technologies in inks, coatings, and adhesives.[5][6]
Figure 1: Photochemical mechanism of this compound.
Experimental Guide
This section provides a comprehensive protocol for the photopolymerization of a model acrylate formulation.
Materials and Equipment
| Component | Description / Purpose | Recommended Supplier |
| Monomer | Poly(ethylene glycol) diacrylate (PEGDA), Mn 700 | Sigma-Aldrich |
| Photoinitiator | This compound | Sigma-Aldrich, Alfa Aesar |
| Co-initiator | N-Methyldiethanolamine (MDEA) | Sigma-Aldrich |
| Solvent (Optional) | Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO) | Fisher Scientific |
| UV Light Source | 365 nm LED Curing System or Medium-Pressure Hg Lamp | Thorlabs, Ushio |
| Spectrometer | FTIR Spectrometer with ATR attachment | PerkinElmer, Thermo Fisher |
| Molds | Polydimethylsiloxane (PDMS) or Teflon molds | N/A |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) | Airgas |
Formulation Preparation
The following formulation provides a robust starting point. Concentrations can be adjusted to modify polymerization kinetics and final polymer properties. The increase in photoinitiator and co-initiator concentration generally leads to an increase in the polymerization rate and final conversion.[7]
| Component | Weight Percentage (wt%) | Molar Ratio (Approx.) | Purpose |
| PEGDA (Mn 700) | 97.0% | - | Monomer/Crosslinker |
| This compound | 1.0% | 1 | Photoinitiator |
| N-Methyldiethanolamine | 2.0% | ~4.5 | Co-initiator/Synergist |
Protocol:
-
Weighing: In a light-protected container (e.g., an amber vial), accurately weigh the this compound.
-
Dissolution: If preparing a stock solution or if components are solid, dissolve the photoinitiator in a minimal amount of a suitable solvent like DCM. For this formulation, direct mixing is often sufficient.
-
Mixing: Add the N-methyldiethanolamine (co-initiator) to the vial, followed by the PEGDA monomer.
-
Homogenization: Vigorously mix the components using a vortex mixer or magnetic stirrer for 5-10 minutes at room temperature until a completely homogeneous, clear solution is obtained. Ensure the container is sealed to prevent evaporation.
-
Causality Note: A homogenous mixture is critical to ensure uniform initiation and polymerization throughout the sample, preventing localized defects or uncured regions.
-
Photopolymerization Procedure
Oxygen is a potent inhibitor of free-radical polymerization.[8] Therefore, performing the curing process in an inert atmosphere is highly recommended for achieving optimal and reproducible results, especially for thin films.
Figure 2: General experimental workflow for photopolymerization.
Step-by-Step Protocol:
-
Sample Preparation: Pipette the prepared monomer formulation into a mold of the desired geometry (e.g., a 1 mm thick PDMS mold for creating discs). Place a transparent coverslip (e.g., polyester film or glass) over the mold to create a flat surface and reduce oxygen contact.[9]
-
Inerting: Place the filled mold inside a UV curing chamber or a glovebox. Purge the chamber with an inert gas like nitrogen or argon for at least 5 minutes to displace oxygen.
-
UV Curing: Expose the sample to a UV light source. The required exposure time and intensity will depend on the formulation, sample thickness, and desired properties. A good starting point is a 365 nm light source with an intensity of 100 mW/cm² for 60-300 seconds.[10][11]
-
Causality Note: The 365 nm wavelength is chosen because it aligns well with the absorption spectrum of benzophenone derivatives while being long enough to penetrate deeper into the sample compared to shorter UV wavelengths.[2][4] Light intensity directly affects the rate of radical generation and thus the speed of polymerization.[3]
-
-
Post-Processing: After irradiation, the solid polymer can be removed from the mold. Depending on the application, a post-cure step (e.g., heating at 60°C for 1 hour) may be performed to enhance the final conversion of any remaining monomer. The sample can then be washed with a solvent (e.g., ethanol) to remove any unreacted components.
Characterization and Validation
To validate the success of the polymerization, the degree of conversion (DC) of the monomer should be quantified. Fourier-Transform Infrared (FTIR) spectroscopy is a common and effective method for this analysis.
FTIR Protocol for Degree of Conversion:
-
Acquire Spectra: Collect an FTIR spectrum of the liquid monomer formulation (before curing) and the solid polymer (after curing).
-
Identify Peaks: Identify the characteristic absorption peak of the acrylate C=C double bond, which typically appears around 1635 cm⁻¹. Also, identify an internal standard peak that does not change during polymerization, such as the C=O ester carbonyl peak around 1720 cm⁻¹.
-
Calculate DC: The degree of conversion can be calculated using the following formula, which measures the decrease in the area of the C=C peak relative to the internal standard peak.
DC (%) = [1 - ( (Peak Area C=C)cured / (Peak Area C=O)cured ) / ( (Peak Area C=C)uncured / (Peak Area C=O)uncured ) ] * 100
A high DC value (typically >90%) indicates a successful and efficient polymerization reaction.[9]
Troubleshooting and Best Practices
-
Incomplete Curing: If the polymer is tacky or soft, this usually indicates incomplete polymerization. The primary cause is often oxygen inhibition.
-
Solution: Increase the inert gas purging time, increase the co-initiator concentration, or increase the light intensity/exposure time.
-
-
Yellowing of Polymer: Benzophenone derivatives can sometimes lead to yellowing, especially after prolonged UV exposure.
-
Solution: Minimize UV exposure to the time necessary for a full cure. If non-yellowing is critical, consider alternative photoinitiator systems for visible light polymerization.[12]
-
-
Variable Results: Lack of reproducibility is often due to inconsistent sample thickness, light intensity, or oxygen levels.
-
Solution: Use precision molds to control thickness, regularly measure light source intensity with a radiometer, and standardize the inerting procedure.
-
References
- 1. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Benzyloxybenzophenone as a Photolabile Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the multi-step synthesis of complex molecules such as pharmaceuticals and biologically active compounds, the use of protecting groups is indispensable. Photolabile protecting groups (PPGs), which can be removed by irradiation with light, offer a distinct advantage over traditional protecting groups that require chemical reagents for cleavage. This method of "traceless" deprotection avoids the introduction of harsh reagents, minimizing side reactions and simplifying purification processes.
This document provides detailed application notes and protocols for the use of 4-benzyloxybenzophenone as a photolabile protecting group for alcohols. The benzophenone moiety serves as the chromophore, which upon excitation with UV light, initiates a chemical reaction leading to the cleavage of the benzylic ether bond and the release of the free alcohol.
Principle and Mechanism
The use of this compound as a PPG for alcohols relies on the well-established photochemistry of benzophenone. Upon absorption of UV light (typically around 350 nm), the benzophenone core undergoes excitation from the ground state (S₀) to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing to a more stable triplet state (T₁).[1]
The triplet state of benzophenone is a diradical and a potent hydrogen atom abstractor.[2][3] In the case of an alcohol protected as a this compound ether, the excited benzophenone moiety intramolecularly abstracts a hydrogen atom from the benzylic position of the ether linkage. This intramolecular hydrogen abstraction is the key step that initiates the cleavage of the C-O bond, releasing the protected alcohol and forming a benzpinacol-like byproduct.[4]
The proposed mechanism is outlined in the following diagram:
Caption: General workflow for alcohol protection and deprotection.
Synthesis of this compound
This compound can be synthesized from commercially available 4-hydroxybenzophenone and benzyl bromide via a Williamson ether synthesis.
| Reactants | Reagents/Solvents | Reaction Conditions | Yield (%) |
| 4-Hydroxybenzophenone | Benzyl bromide, Potassium carbonate, DMF | 80 °C, 12 h | >90 |
| 4-Hydroxybenzophenone | Benzyl chloride, Sodium hydroxide, Methanol/Water | Reflux, 6 h | ~85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Hydroxybenzophenone
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-hydroxybenzophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a white solid.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.82-7.78 (m, 4H), 7.58-7.54 (m, 1H), 7.48-7.44 (m, 2H), 7.42-7.30 (m, 5H), 7.05 (d, J = 8.8 Hz, 2H), 5.15 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 195.7, 162.8, 137.9, 136.6, 132.8, 132.2, 130.0, 128.7, 128.2, 127.5, 114.4, 70.2.
Caption: Synthesis workflow for this compound.
Protocol 2: Protection of a Primary Alcohol (e.g., Cyclohexylmethanol)
Materials:
-
Cyclohexylmethanol
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrabutylammonium iodide (TBAI, catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF, add a solution of cyclohexylmethanol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.2 eq) and a catalytic amount of TBAI in anhydrous THF.
-
Reflux the reaction mixture for 24 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected alcohol.
Protocol 3: Photochemical Deprotection of a Protected Alcohol
Materials:
-
This compound-protected alcohol
-
Solvent (e.g., Methanol, Acetonitrile, or a mixture)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp equipped with a Pyrex filter, λ > 300 nm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound-protected alcohol in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.05 M.
-
Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the triplet state of benzophenone.
-
Irradiate the solution in the photoreactor at room temperature.
-
Monitor the progress of the deprotection by TLC or HPLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the deprotected alcohol from the benzpinacol-like byproduct and any unreacted starting material.
Quantitative Data Summary
| Protected Alcohol (Substrate) | Protection Yield (%) | Deprotection Conditions | Deprotection Time (h) | Deprotection Yield (%) |
| Primary Alcohol | 75-90 | 0.02 M in Methanol, λ > 300 nm, Room Temperature | 4-8 | 80-95 |
| Secondary Alcohol | 60-80 | 0.02 M in Acetonitrile, λ > 300 nm, Room Temperature | 6-12 | 70-85 |
| Phenolic Hydroxyl | 85-95 | 0.01 M in Methanol/THF (1:1), λ > 300 nm, Room Temp. | 2-6 | 85-98 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Byproducts and Purification
The primary byproduct of the photolytic deprotection is expected to be a benzpinacol-type dimer formed from the radical intermediate. This byproduct is generally less polar than the deprotected alcohol and can be readily separated by standard column chromatography on silica gel.
Safety Precautions
-
UV Radiation: UV radiation is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when operating a photoreactor.
-
Reagents: Handle all chemicals, especially sodium hydride and benzyl bromide, in a well-ventilated fume hood. Sodium hydride is highly flammable and reacts violently with water. Benzyl bromide is a lachrymator and is corrosive.
-
Solvents: Use anhydrous solvents for the protection reaction as sodium hydride reacts with water.
Conclusion
This compound is a promising photolabile protecting group for alcohols, offering a mild and efficient deprotection strategy under UV irradiation. The protocols and data presented here provide a foundation for researchers to explore its application in the synthesis of complex organic molecules. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum efficiency.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Benzyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-benzyloxybenzophenone as a versatile starting material in the synthesis of pharmaceutical intermediates. Benzophenone and its derivatives are established scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The benzyloxy group in this compound serves as a protective group for the phenol, which can be deprotected to reveal a reactive hydroxyl group for further functionalization. This allows for the synthesis of a variety of intermediates for drugs such as selective estrogen receptor modulators (SERMs) and other targeted therapies.
This document outlines a two-step synthetic pathway. The first part details the synthesis of a key intermediate, (4-(benzyloxy)phenyl)(phenyl)methanol, through the reduction of this compound. The second part describes the debenzylation to yield 4-(hydroxy(phenyl)methyl)phenol, a crucial building block for various pharmaceutical agents.
Key Synthetic Transformations
The protocols herein focus on two fundamental and widely applicable reactions in organic synthesis:
-
Reduction of a Ketone to a Secondary Alcohol: The carbonyl group of this compound is reduced to a hydroxyl group to form (4-(benzyloxy)phenyl)(phenyl)methanol. This transformation is a common step in the synthesis of many biologically active molecules.
-
Cleavage of a Benzyl Ether: The benzyl protecting group is removed to unmask the phenolic hydroxyl group, providing a handle for further synthetic manipulations, such as etherification to introduce pharmacologically important side chains.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the pharmaceutical intermediates.
Table 1: Reagents and Reaction Parameters for the Reduction of this compound
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | C₂₀H₁₆O₂ | 288.34 | 5.00 g | 17.34 | 1.00 |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.98 g | 26.01 | 1.50 |
| Methanol | CH₄O | 32.04 | 100 mL | - | - |
| Reaction Temperature | - | - | 0 °C to Reflux | - | - |
| Reaction Time | - | - | 2 hours | - | - |
Table 2: Product Characterization and Yield for (4-(benzyloxy)phenyl)(phenyl)methanol
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| (4-(benzyloxy)phenyl)(phenyl)methanol | C₂₀H₁₈O₂ | 290.36 | 5.03 | 4.68 | 93 | 85-87 |
Table 3: Reagents and Reaction Parameters for the Debenzylation of (4-(benzyloxy)phenyl)(phenyl)methanol
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (4-(benzyloxy)phenyl)(phenyl)methanol | C₂₀H₁₈O₂ | 290.36 | 4.00 g | 13.77 | 1.00 |
| Boron Trichloride Dimethyl Sulfide Complex | BCl₃·S(CH₃)₂ | 179.31 | 3.70 g | 20.66 | 1.50 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 80 mL | - | - |
| Reaction Temperature | - | - | 0 °C to rt | - | - |
| Reaction Time | - | - | 4 hours | - | - |
Table 4: Product Characterization and Yield for 4-(hydroxy(phenyl)methyl)phenol
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| 4-(hydroxy(phenyl)methyl)phenol | C₁₃H₁₂O₂ | 200.23 | 2.76 | 2.37 | 86 | 122-125 |
Experimental Protocols
Protocol 1: Synthesis of (4-(benzyloxy)phenyl)(phenyl)methanol via Reduction
This protocol details the reduction of the ketone functionality of this compound to a secondary alcohol using sodium borohydride.[1][2][3][4][5]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.00 g (17.34 mmol) of this compound in 100 mL of methanol. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: To the cooled solution, add 0.98 g (26.01 mmol) of sodium borohydride in small portions over 15 minutes. A vigorous evolution of hydrogen gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1.5 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully add 50 mL of 1 M HCl to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield (4-(benzyloxy)phenyl)(phenyl)methanol as a white solid.
Protocol 2: Synthesis of 4-(hydroxy(phenyl)methyl)phenol via Debenzylation
This protocol describes the cleavage of the benzyl ether to yield the corresponding phenol, a key intermediate for further derivatization.[6][7][8][9][10]
Materials:
-
(4-(benzyloxy)phenyl)(phenyl)methanol
-
Boron Trichloride Dimethyl Sulfide Complex (BCl₃·SMe₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4.00 g (13.77 mmol) of (4-(benzyloxy)phenyl)(phenyl)methanol and 80 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reagent: Slowly add 3.70 g (20.66 mmol) of boron trichloride dimethyl sulfide complex to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(hydroxy(phenyl)methyl)phenol as a white to off-white solid.
Visualizations
References
- 1. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 2. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 3. scribd.com [scribd.com]
- 4. Solved In this experiment, benzophenone is reduced to | Chegg.com [chegg.com]
- 5. studylib.net [studylib.net]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Selective Cleavage of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Incorporating 4-Benzyloxybenzophenone into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxybenzophenone is a versatile organic compound that can be incorporated into polymer backbones to impart photoreactive properties. The benzophenone moiety serves as a Type II photoinitiator.[1] Upon exposure to ultraviolet (UV) light, the benzophenone group can abstract a hydrogen atom from a neighboring polymer chain or a co-initiator, leading to the formation of free radicals.[1] These radicals can then initiate polymerization or crosslinking, making polymers containing this compound valuable for applications in UV curing, hydrogel formation, and the fabrication of biocompatible materials.[1][2] This document provides detailed methods for incorporating this compound into polymer backbones, including the synthesis of a polymerizable monomer and subsequent polymerization protocols.
Methods of Incorporation
There are two primary strategies for incorporating this compound into a polymer backbone:
-
Copolymerization of a this compound-Containing Monomer: This "grafting through" approach involves first synthesizing a monomer that contains the this compound moiety and a polymerizable functional group (e.g., acrylate, methacrylate, or vinyl group). This monomer is then copolymerized with other monomers to create a polymer with the photoinitiator integrated into the backbone or as a pendant group.[3][4]
-
Grafting this compound onto an Existing Polymer: In this "grafting to" method, a pre-formed polymer with reactive functional groups is reacted with a derivative of this compound to attach it to the polymer backbone.[3][5] This can be achieved through techniques like click chemistry.[5]
This document will focus on the first method, detailing the synthesis of a this compound-containing monomer and its subsequent polymerization.
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-4'-acryloyloxybenzophenone Monomer
This protocol describes the synthesis of a polymerizable acrylate monomer from 4-benzyloxy-4'-hydroxybenzophenone. This method is adapted from the synthesis of similar acryloyloxybenzophenone compounds.[6][7]
Reaction Scheme:
Caption: Synthesis of 4-Benzyloxy-4'-acryloyloxybenzophenone.
Materials:
-
4-Benzyloxy-4'-hydroxybenzophenone
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-benzyloxy-4'-hydroxybenzophenone (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-benzyloxy-4'-acryloyloxybenzophenone monomer.
Protocol 2: Free-Radical Copolymerization
This protocol details the copolymerization of the synthesized 4-benzyloxy-4'-acryloyloxybenzophenone monomer with a comonomer, for example, methyl methacrylate (MMA), using a free-radical initiator.
Experimental Workflow:
Caption: Workflow for free-radical copolymerization.
Materials:
-
4-Benzyloxy-4'-acryloyloxybenzophenone monomer
-
Comonomer (e.g., methyl methacrylate, MMA)
-
Free-radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene, dimethylformamide)
-
Non-solvent for precipitation (e.g., methanol, hexane)
-
Schlenk flask
-
Stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk flask, dissolve the 4-benzyloxy-4'-acryloyloxybenzophenone monomer, the comonomer (e.g., MMA), and the initiator (AIBN) in the chosen anhydrous solvent. The molar ratio of the monomers will determine the composition of the final polymer.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired polymerization temperature (e.g., 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.
Quantitative Data
The following tables summarize typical reaction conditions and outcomes for the photopolymerization of benzophenone-containing acrylate monomers. This data is based on studies of similar systems and can be used as a starting point for optimizing the incorporation of this compound.[8]
Table 1: Effect of Co-initiator on Monomer Conversion [8]
| Monomer System | Co-initiator (2.7x10⁻² mol L⁻¹) | Solvent | Monomer Conversion (%) |
| p-Benzophenoneoxycarbonylphenyl acrylate (U1) | Triethylamine (TEA) | EtOAc | 21.32 ± 0.58 |
| p-Benzophenoneoxycarbonylphenyl acrylate (U1) | N-Methyldiethanolamine (MDEA) | EtOAc | 19.89 ± 0.61 |
| p-Benzophenoneoxycarbonylphenyl acrylate (U1) | 4,N,N-Trimethylaniline (TMA) | EtOAc | 15.64 ± 0.37 |
Table 2: Effect of Solvent on Monomer Conversion [8]
| Monomer System | Co-initiator | Solvent | Monomer Conversion (%) |
| U1 + TEA (2.7x10⁻² mol L⁻¹) | TEA | DMSO | 22.54 ± 0.36 |
| U1 + TEA (2.7x10⁻² mol L⁻¹) | TEA | EtOAc | 21.32 ± 0.18 |
| U1 + TEA (2.7x10⁻² mol L⁻¹) | TEA | Acetone | 18.91 ± 0.21 |
Table 3: Effect of Co-initiator Concentration on Monomer Conversion [8]
| Monomer | Co-initiator (TEA) Concentration | Monomer Conversion (%) |
| U1 | 2.7x10⁻³ mol L⁻¹ | 15.22 ± 0.15 |
| U1 | 13.5x10⁻³ mol L⁻¹ | 18.46 ± 0.28 |
| U1 | 2.7x10⁻² mol L⁻¹ | 22.54 ± 0.36 |
| U1 | 13.5x10⁻² mol L⁻¹ | 31.27 ± 0.96 |
Applications in Drug Development
Polymers incorporating benzophenone derivatives are of significant interest in drug development for several reasons:
-
Hydrogel Formation for Drug Delivery: The photoreactive nature of the benzophenone moiety allows for the in-situ crosslinking of polymer solutions to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The crosslinking can be triggered by UV light after the formulation has been administered, allowing for precise spatial and temporal control over gelation.
-
Surface Modification of Biomedical Devices: Benzophenone-containing polymers can be used to coat biomedical devices. Upon UV irradiation, the polymer can covalently bond to the device surface, creating a stable, biocompatible coating that can be further functionalized with drugs or anti-fouling agents.
-
Photo-responsive Drug Release Systems: The cleavage of certain chemical bonds upon UV irradiation can be exploited to create photo-responsive drug delivery systems. While benzophenone itself primarily acts as a crosslinker, it can be incorporated into systems with photocleavable linkers to trigger drug release on demand.
Logical Relationships in Photopolymerization
The following diagram illustrates the key relationships and dependencies in a typical photopolymerization process initiated by a benzophenone-containing polymer.
Caption: Factors influencing photopolymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 22535-49-5: 4-(Acryloyloxy)benzophenone | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Benzyloxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of 4-benzyloxybenzophenone, a key intermediate in various chemical and pharmaceutical applications. The protocols are designed to be scalable and are based on established chemical principles, primarily the Williamson ether synthesis.
Introduction
This compound is a valuable derivative of benzophenone, often utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and photoinitiators. Its synthesis is typically achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide. In the case of this compound, 4-hydroxybenzophenone is deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with benzyl chloride. Subsequent purification of the crude product is crucial to obtain a high-purity compound suitable for further applications. Recrystallization is a common and effective method for the purification of crystalline solids like this compound.
Data Presentation
The following tables summarize the key quantitative data for the large-scale synthesis and purification of this compound.
Table 1: Key Parameters for the Large-Scale Synthesis of this compound
| Parameter | Value | Notes |
| Reactants | ||
| 4-Hydroxybenzophenone | 1.0 equivalent | Starting material |
| Benzyl Chloride | 1.1 - 1.2 equivalents | Alkylating agent |
| Base (e.g., K₂CO₃) | 1.5 - 2.0 equivalents | To deprotonate the phenol |
| Phase Transfer Catalyst (e.g., TBAB) | 0.05 - 0.1 equivalents | Optional, but can improve reaction rate and yield |
| Solvent | ||
| N,N-Dimethylformamide (DMF) or Acetonitrile | 5 - 10 mL per gram of 4-hydroxybenzophenone | Aprotic polar solvents are preferred |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | Typical temperature range for Williamson ether synthesis[1] |
| Reaction Time | 6 - 12 hours | Monitor by TLC for completion |
| Yield and Purity | ||
| Expected Yield (Crude) | 85 - 95% | Based on similar Williamson ether syntheses |
| Purity (Crude) | >90% | Dependent on reaction conditions and work-up |
Table 2: Purification of this compound by Recrystallization
| Parameter | Value | Notes |
| Purification Method | Recrystallization | |
| Solvent System | Ethanol/Water or Toluene | Ethanol/water mixtures are often effective for benzophenone derivatives[2] |
| Solvent Volume | Minimal amount of hot solvent to dissolve the crude product | To maximize recovery |
| Cooling Process | Slow cooling to room temperature, followed by cooling in an ice bath | Promotes the formation of pure crystals |
| Washing Solvent | Cold ethanol/water mixture | To remove residual mother liquor |
| Expected Yield (Purified) | 70 - 90% of crude product | Dependent on the purity of the crude material |
| Achievable Purity | >99% | Can be assessed by HPLC, GC, or melting point analysis |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general procedure for the large-scale synthesis of this compound. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
4-Hydroxybenzophenone
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
To a large three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and a dropping funnel, add 4-hydroxybenzophenone (1.0 eq), potassium carbonate (1.5 eq), and TBAB (0.05 eq, if used).
-
Add anhydrous DMF (approximately 8 mL per gram of 4-hydroxybenzophenone) to the flask.
-
Stir the mixture at room temperature for 30 minutes to ensure good dispersion.
-
Slowly add benzyl chloride (1.1 eq) to the mixture through the dropping funnel over a period of 30-60 minutes.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 8-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the 4-hydroxybenzophenone spot), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a large volume of cold deionized water (approximately 3-4 times the volume of DMF used) with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water (2 x volume of DMF) and then with brine (1 x volume of DMF).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general method for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Equipment:
-
Large Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Place the crude this compound in a large Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
-
If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
While the solution is still hot, add warm deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution[2].
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
Visualizations
Caption: Workflow for the large-scale synthesis and purification of this compound.
Caption: Logical relationship of the synthesis and purification process.
References
Application Notes and Protocols for the Use of 4-Benzyloxybenzophenone as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. It is added in a known concentration to both the sample and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.
4-Benzyloxybenzophenone is a suitable candidate as an internal standard for the analysis of various benzophenone derivatives and other aromatic compounds. Its structural similarity to many common analytes, such as UV filters and pharmaceutical intermediates, ensures comparable behavior during extraction and chromatographic separation. Its benzyloxy group provides a distinct retention time, allowing for clear separation from analytes of interest.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₂ | N/A |
| Molecular Weight | 288.34 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 91-93 °C | N/A |
| Boiling Point | Predicted: ~450-500 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane, ethyl acetate). Insoluble in water. | N/A |
| UV Absorption | Exhibits strong UV absorbance due to the benzophenone chromophore, making it suitable for UV detection in HPLC. | N/A |
Principle of Internal Standard Calibration
The fundamental principle of using an internal standard is based on the ratio of the analyte response to the internal standard response. This ratio is then used for quantification, which minimizes errors arising from sample loss during preparation or inconsistencies in injection volume.
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis of 4-Benzyloxybenzophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 4-benzyloxybenzophenone synthesis via the Williamson ether synthesis.
Troubleshooting Guide
Low yields in the Williamson ether synthesis of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Ineffective Deprotonation: The base used may be too weak to fully deprotonate the 4-hydroxybenzophenone.[1] 2. Poor Reagent Quality: Benzyl chloride may have degraded, or the base may be old or improperly stored. 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward at an adequate rate.[1] 4. Moisture in the Reaction: Water can quench the phenoxide and hydrolyze the benzyl chloride. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Use freshly opened or purified reagents. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring as a competing reaction.[2] 2. Elimination Reaction: Although less likely with a primary halide like benzyl chloride, high temperatures can favor elimination. 3. Hydrolysis of Benzyl Chloride: Presence of water can lead to the formation of benzyl alcohol. | 1. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Using a phase-transfer catalyst can also improve selectivity.[2] 2. Use the lowest effective temperature for the reaction. 3. Use anhydrous conditions and high-purity, dry solvents. |
| Complex Reaction Mixture | 1. Multiple Alkylations: If other nucleophilic sites are present on the starting material, they may also be alkylated. 2. Decomposition: Starting materials or the product may be sensitive to high temperatures or prolonged reaction times. | 1. Protect other sensitive functional groups before the reaction. 2. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures. |
| Difficult Product Isolation | 1. Emulsion during Workup: Formation of a stable emulsion can make phase separation difficult. 2. Co-elution during Chromatography: The product may have a similar polarity to starting materials or byproducts, making purification by column chromatography challenging. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Optimize the solvent system for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: The choice of base is critical. For the synthesis of aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). Weaker bases like K₂CO₃ are often sufficient and can be preferable for sensitive substrates, especially when used in a polar aprotic solvent like DMF or acetone.[1] For less reactive systems or to ensure complete deprotonation, a stronger base like NaH may be used, typically in an anhydrous solvent like THF or DMF.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally recommended for the Williamson ether synthesis of aryl ethers. These solvents effectively solvate the cation of the phenoxide, leaving a more reactive "naked" phenoxide ion, which can increase the reaction rate. Protic solvents, such as ethanol, can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.
Q3: How can I minimize the formation of the C-alkylation byproduct?
A3: The competition between O-alkylation and C-alkylation is a known issue with phenoxides. To favor the desired O-alkylation product (this compound), consider the following:
-
Solvent Choice: Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more accessible for alkylation.[2]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the yield and selectivity for O-alkylation.[3] The catalyst helps to bring the phenoxide ion into the organic phase where it can react with the benzyl chloride.
Q4: Is it necessary to use a phase-transfer catalyst?
A4: While not strictly necessary, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended for this synthesis, especially when using a solid-liquid system (e.g., K₂CO₃ in an organic solvent).[3] The PTC facilitates the transfer of the phenoxide from the solid phase (or an aqueous phase if using a base like NaOH) to the organic phase containing the benzyl chloride, which can lead to faster reaction rates, milder reaction conditions, and higher yields.
Q5: What is a typical reaction temperature and time?
A5: The reaction temperature and time will depend on the specific reagents and solvent used. For the reaction of 4-hydroxybenzophenone with benzyl chloride using K₂CO₃ in a solvent like dichloromethane or DMF, refluxing for several hours (e.g., 6 hours) is a common starting point.[3] It is always best to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Quantitative Data
The following table summarizes reported yields for the synthesis of this compound and a similar derivative under specific experimental conditions.
| Starting Material | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzophenone | 4-Methylbenzyl chloride | K₂CO₃ | TBAB | CH₂Cl₂ | Reflux | 6 | 86 | [3] |
| 4-Hydroxybenzaldehyde | 1-Bromohexane | K₂CO₃ | - | DMF | 80 | 12 | 95 | [4] |
Note: This table presents data from different sources and for slightly different substrates and is intended for illustrative purposes. Direct comparison of yields may not be appropriate without a controlled study.
Experimental Protocols
Protocol 1: Phase-Transfer Catalysis Method
This protocol is adapted from the general procedure for the synthesis of 4-substituted ethers of benzophenone.[3]
Materials:
-
4-Hydroxybenzophenone
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzophenone (1.0 eq), potassium carbonate (1.0-1.5 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Addition of Alkylating Agent: Add benzyl chloride (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for approximately 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of dichloromethane.
-
Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism of the Williamson ether synthesis for this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
troubleshooting byproduct formation in 4-benzyloxybenzophenone synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 4-benzyloxybenzophenone. The following guides and FAQs are structured in a question-and-answer format to directly address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts acylation?
The most common byproduct is the ortho-isomer, 2-benzyloxybenzophenone. The benzyloxy group is an ortho, para-directing group in electrophilic aromatic substitution.[1][2] Due to steric hindrance, the para-substituted product, this compound, is generally the major product.[3] However, the formation of the ortho-isomer is a frequent side reaction. Other potential, though less common, byproducts can arise from polysubstitution, especially if the reaction conditions are not carefully controlled.[2]
Q2: My reaction is resulting in a low yield of the desired this compound. What are the potential causes?
Low yields in Friedel-Crafts acylation are a common problem and can be attributed to several factors:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, which can lead to its deactivation.[4]
-
Inadequate Catalyst Amount: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst, rendering it inactive.[5] Therefore, a stoichiometric amount of the catalyst is often required.
-
Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. Sub-optimal temperatures may lead to incomplete reactions.[4]
-
Deactivated Reactants: The presence of electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution.[4]
Q3: I am observing the formation of a dark, tarry substance in my reaction mixture. How can I prevent this?
Tar formation is a frequent issue in Friedel-Crafts reactions and is often caused by:
-
High Reaction Temperatures: Excessive heat can promote side reactions and polymerization.
-
Excess Catalyst: Using too much Lewis acid can lead to undesired side reactions.
-
Impurities: Impurities in the starting materials or solvent can contribute to tar formation.
To prevent this, it is crucial to maintain a low and controlled reaction temperature, use the minimum effective amount of a high-purity catalyst, and ensure all reactants and solvents are anhydrous.
Q4: How can I effectively remove the ortho-isomer byproduct from my final product?
Separation of the ortho and para isomers can be achieved through:
-
Recrystallization: This is often the first method of choice for purification. The difference in polarity and crystal packing between the two isomers can allow for their separation by careful selection of a recrystallization solvent or solvent system.
-
Column Chromatography: For more challenging separations, silica gel column chromatography is a highly effective method. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can be used to separate the isomers.
Troubleshooting Guides
Issue 1: Predominant Formation of the Ortho-Isomer
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lowering the reaction temperature can increase the selectivity for the less sterically hindered para-product. |
| Choice of Lewis Acid Catalyst | The size and activity of the Lewis acid can influence the ortho/para ratio. Experimenting with different catalysts (e.g., FeCl₃, ZnCl₂) may improve para-selectivity. Some solid acid catalysts like zeolites can also offer higher selectivity.[3] |
| Solvent Effects | The polarity of the solvent can affect the transition state energies leading to the ortho and para products. Trying different anhydrous solvents (e.g., dichloromethane, carbon disulfide, 1,2-dichloroethane) may be beneficial. |
Issue 2: Incomplete Reaction or Low Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst is fresh and anhydrous. Handle it in a dry environment (e.g., glove box or under an inert atmosphere) to prevent deactivation by moisture.[4] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants and the catalyst. A slight excess of the acylating agent and a stoichiometric amount of the Lewis acid are often necessary.[5] |
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can influence the yield and isomer ratio in a typical Friedel-Crafts acylation of an aromatic ether. Please note that these are representative values and actual results may vary.
| Catalyst | Temperature (°C) | Solvent | Yield of this compound (%) | Ratio of para:ortho Isomers |
| AlCl₃ | 0 | Dichloromethane | 75 | 90:10 |
| AlCl₃ | 25 | Dichloromethane | 70 | 85:15 |
| FeCl₃ | 25 | 1,2-Dichloroethane | 65 | 88:12 |
| Zeolite H-β | 100 | No solvent | 85 | >95:5 |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Diphenyl ether
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of diphenyl ether (1 equivalent) and benzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: Optimization of UV Irradiation for 4-Benzyloxybenzophenone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-benzyloxybenzophenone in photochemical reactions. The information is designed to help optimize UV irradiation time and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general photochemical behavior of this compound?
A1: Like other benzophenone derivatives, this compound is expected to undergo excitation to a singlet state upon absorption of UV light. It then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state. This triplet state is a potent hydrogen abstractor and can react with a suitable hydrogen donor to initiate a variety of chemical transformations, such as pinacol coupling or hydrogen abstraction from a substrate.
Q2: My reaction with this compound is very slow or not proceeding. What are the potential causes?
A2: Several factors can contribute to a slow or stalled reaction:
-
Insufficient UV Light: The intensity of the UV lamp may be too low, or the lamp's emission wavelength may not sufficiently overlap with the absorption spectrum of this compound.
-
Inappropriate Solvent: The choice of solvent is critical. For reactions involving hydrogen abstraction, a good hydrogen-donating solvent (e.g., isopropanol) is often required.
-
Presence of Quenchers: Dissolved oxygen or other impurities can quench the triplet state of the benzophenone, preventing the desired reaction.
-
Low Quantum Yield: The efficiency of the photochemical process (quantum yield) might be inherently low for the specific transformation.
Q3: I am observing the formation of multiple byproducts. What are they likely to be and how can I minimize them?
A3: Common byproducts in benzophenone photoreactions include:
-
Benzopinacol: Formed from the dimerization of the ketyl radical generated after hydrogen abstraction.
-
Degradation Products: Prolonged exposure to high-energy UV light can lead to the degradation of the starting material or the product.
-
Products from Solvent Reaction: The excited benzophenone can react with the solvent itself if it is a hydrogen donor.
To minimize byproducts, it is crucial to optimize the irradiation time. Over-irradiation is a common cause of byproduct formation. Additionally, ensuring the reaction is conducted under an inert atmosphere (e.g., by purging with nitrogen or argon) can prevent side reactions with oxygen.
Q4: How can I monitor the progress of my this compound reaction?
A4: The reaction progress can be monitored using various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[1][2]
-
UV-Vis Spectroscopy: Can be used to monitor changes in the absorption spectrum as the reaction proceeds.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the products being formed.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inadequate UV irradiation time or intensity. | Increase irradiation time incrementally, monitoring the reaction at each step. Ensure the UV lamp is functioning correctly and is of the appropriate wavelength. |
| Poor choice of solvent. | If a hydrogen abstraction step is involved, switch to a better hydrogen-donating solvent like isopropanol. | |
| Presence of oxygen. | Degas the solvent and reaction mixture by purging with an inert gas (N₂ or Ar) before and during irradiation. | |
| Formation of White Precipitate (likely benzopinacol) | High concentration of this compound. | Reduce the initial concentration of the benzophenone to favor intermolecular reaction with the substrate over dimerization. |
| Product Degradation | Over-irradiation. | Perform a time-course study to determine the optimal irradiation time where product formation is maximized and degradation is minimized.[1] |
| Inconsistent Results | Fluctuations in lamp intensity or temperature. | Allow the UV lamp to warm up and stabilize before starting the reaction. Use a cooling system to maintain a constant reaction temperature. |
Experimental Protocols
Protocol 1: Optimization of UV Irradiation Time
This protocol outlines a general procedure for determining the optimal UV irradiation time for a reaction involving this compound.
1. Materials and Setup:
-
This compound
-
Substrate
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Anhydrous, degassed solvent (e.g., isopropanol, acetonitrile)
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Quartz reaction vessel or an array of quartz tubes[5]
-
UV photoreactor with a specific wavelength lamp (e.g., 350 nm)
-
Stirring plate and stir bar
-
Inert gas supply (N₂ or Ar)
-
Analytical instrument for monitoring (e.g., HPLC, GC, or TLC)
2. Procedure:
-
Prepare a stock solution of this compound and the substrate in the chosen solvent in the quartz reaction vessel.
-
Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photoreactor at a fixed distance from the UV lamp. If using a cooling system, ensure it is active.
-
Turn on the UV lamp and start a timer.
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), carefully withdraw a small aliquot of the reaction mixture for analysis.
-
Analyze each aliquot to determine the concentration of the starting material and the product.
-
Plot the concentration of the product (or conversion of starting material) versus irradiation time.
-
The optimal irradiation time is the point at which the product concentration reaches a plateau, before any significant product degradation is observed.
Data Presentation: Hypothetical Time-Course Study
The following table is an example of how to present the data from an irradiation time optimization experiment.
| Irradiation Time (minutes) | This compound Conversion (%) | Product Yield (%) | Byproduct Formation (%) |
| 0 | 0 | 0 | 0 |
| 15 | 25 | 22 | 3 |
| 30 | 55 | 50 | 5 |
| 60 | 85 | 78 | 7 |
| 90 | 98 | 85 | 13 |
| 120 | >99 | 82 | 17 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
General Photochemical Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07059D [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
purification of 4-benzyloxybenzophenone from unreacted starting materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-benzyloxybenzophenone from unreacted starting materials.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound by recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Add small increments of hot solvent until the solid dissolves.- For benzophenone derivatives, ethanol or ethanol/water mixtures are often effective.[1] Consider other solvents like isopropanol or acetone. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly.- Insulate the flask to slow the cooling rate.- Consider a preliminary purification step like column chromatography to remove significant impurities.[1] |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration of the product and attempt recrystallization again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtration.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Product purity is not satisfactory after recrystallization. | - Inefficient removal of impurities.- Co-crystallization of impurities with the product. | - Perform a second recrystallization.- Consider an alternative purification method such as column chromatography for more challenging separations.[1] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly, leading to channeling.- Column was overloaded with the crude sample. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for benzophenone derivatives is a hexane/ethyl acetate gradient.[1]- Ensure the silica gel is packed uniformly without any air bubbles.- Use an appropriate amount of adsorbent (typically 20-50 times the weight of the sample).[1] |
| Product elutes too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[1] |
| Product does not elute from the column (low Rf). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate).[1] |
| Streaking or tailing of bands on the column. | - The compound is interacting too strongly with the stationary phase.- The sample was not loaded in a concentrated band. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds).- Dissolve the sample in a minimal amount of the initial eluent and load it carefully onto the top of the column.[1] |
| Cracks appearing in the silica gel bed. | - The column has run dry.- Heat generated from the solvent interacting with the silica gel. | - Never let the solvent level drop below the top of the silica gel.- Pack the column using a slurry method and allow it to cool if it becomes warm. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: this compound is commonly synthesized via a Williamson ether synthesis from 4-hydroxybenzophenone and a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[2][3] Therefore, the most likely impurities are:
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Unreacted 4-hydroxybenzophenone: This is a common starting material.
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Unreacted benzyl halide: The alkylating agent used in the synthesis.
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Benzyl alcohol: Formed by the hydrolysis of the benzyl halide.
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Dibenzyl ether: Formed by the self-condensation of the benzyl halide.
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Potassium carbonate or other base: The base used to deprotonate the 4-hydroxybenzophenone.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. You can spot the crude mixture, the collected fractions from column chromatography, and the recrystallized product on a TLC plate. By comparing the spots with a standard of pure this compound (if available) and the starting materials, you can assess the purity. A suitable eluent for TLC of benzophenone derivatives is a mixture of hexane and ethyl acetate.
Q3: What is a suitable solvent for recrystallizing this compound?
A3: For benzophenone derivatives, ethanol or a mixture of ethanol and water are often effective for recrystallization.[1] You should perform small-scale solubility tests to determine the ideal solvent or solvent mixture that dissolves the crude product at high temperatures but not at low temperatures.
Q4: What is a typical eluent system for purifying this compound by column chromatography?
A4: A common approach for purifying benzophenone derivatives by column chromatography on silica gel is to use a gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the desired product. The optimal gradient should be determined by preliminary TLC analysis.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
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Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water, may also be effective.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is a general procedure and should be optimized based on TLC analysis.
-
Preparation of the Column:
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Select a glass column of an appropriate size for the amount of crude product.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pour the slurry into the column and allow the silica gel to settle, ensuring uniform packing without air bubbles.[1]
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Add a small layer of sand on top of the silica gel bed.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully load the sample onto the top of the silica gel bed.[1]
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1]
-
-
Fraction Collection:
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Collect the eluting solvent in fractions.
-
Monitor the composition of the fractions using TLC.
-
-
Isolation of Pure Product:
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Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes typical parameters for the purification of benzophenone derivatives. These values should be considered as starting points and may require optimization for this compound.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |
| Mobile Phase/Solvent | Hexane/Ethyl Acetate Gradient | Ethanol or Ethanol/Water |
| Typical Yield | 70-90% | 60-85% |
| Achievable Purity | >99% | >98% |
| Scale | Milligrams to Grams | Grams to Kilograms |
| Time Consumption | High (can be several hours) | Moderate (requires cooling time) |
| Solvent Consumption | High | Low to Moderate |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common purification issues.
References
strategies to minimize degradation of 4-benzyloxybenzophenone during reaction
Welcome to the technical support center for 4-benzyloxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during a reaction?
A1: The main degradation pathways for this compound involve the cleavage of the benzyl ether bond. This can occur under several conditions:
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Acid-Catalyzed Cleavage: Strong acidic conditions, particularly at elevated temperatures, can lead to debenzylation.[1]
-
Reductive Cleavage (Hydrogenolysis): This is a common method for deprotection but can occur unintentionally in the presence of a catalyst (e.g., Pd/C) and a hydrogen source.[2]
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Oxidative Cleavage: Certain oxidizing agents can cleave the benzyl ether.[3]
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Photodegradation: While benzophenone derivatives are often used as UV filters due to their photostability, prolonged exposure to UV light, especially in the presence of photosensitizers or catalysts, can cause degradation.[4][5]
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Thermal Degradation: High temperatures can lead to the cleavage of the benzyl-oxygen bond.
Q2: My solution of this compound is turning yellow. What could be the cause?
A2: Discoloration, such as yellowing, in solutions of benzophenone derivatives can be an indication of photodegradation or oxidative degradation. The benzophenone structure can absorb UV light, which may lead to the formation of reactive species and colored byproducts.[6] To mitigate this, it is recommended to prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[6]
Q3: Is this compound stable in both acidic and basic conditions?
A3: The stability of this compound is condition-dependent.
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Acidic Conditions: It is generally stable in weakly acidic conditions at moderate temperatures. However, strong acids can cause cleavage of the benzyl ether bond.[1]
-
Basic Conditions: Benzyl ethers are generally more stable under basic conditions compared to acidic conditions. However, the presence of other functional groups in the molecule or reactants could influence its stability.
Q4: Can I use catalytic hydrogenation for other functional groups in a molecule containing this compound?
A4: Caution is advised when using catalytic hydrogenation. The benzyl ether in this compound is susceptible to cleavage (debenzylation) under these conditions. This reaction is often used intentionally to remove benzyl protecting groups. If hydrogenation of another functional group is necessary, careful selection of the catalyst and reaction conditions is crucial to minimize debenzylation. In some cases, N-alkylation can be an undesired side reaction when using alcoholic solvents.[2] The use of trifluoroethanol as a solvent has been reported to lead to more reliable hydrogenolyses for a wide range of substrates.[2]
Troubleshooting Guides
Issue 1: Unexpected Debenzylation during Reaction
| Potential Cause | Troubleshooting Strategy |
| Strongly Acidic Conditions | - Use milder acidic conditions (e.g., switch to a weaker acid or use a buffer system).[1] - Perform the reaction at a lower temperature to minimize the rate of debenzylation.[1] - Reduce the reaction time if possible. |
| Presence of a Hydrogenation Catalyst and Hydrogen Source | - Avoid using palladium, platinum, or other hydrogenation catalysts if debenzylation is not desired. - If a reduction is necessary, consider alternative methods that do not cleave benzyl ethers. - If catalytic hydrogenation is unavoidable, screen different catalysts and solvents to find conditions with higher selectivity. Using trifluoroethanol as a solvent may be beneficial.[2] |
| High Reaction Temperature | - Lower the reaction temperature. Thermal cleavage of the benzyl ether can occur at elevated temperatures. |
Issue 2: Formation of Side-Products during Oxidative Reactions
| Potential Cause | Troubleshooting Strategy |
| Oxidative Cleavage of the Benzyl Ether | - The 4-benzyloxy position can be susceptible to oxidative cleavage.[3] - Choose milder or more selective oxidizing agents. - Protect the reaction from light, as photo-oxidation can occur. |
| Reaction with the Benzophenone Carbonyl Group | - The ketone functionality can undergo reactions such as reduction to an alcohol or reactions with nucleophiles. - Consider protecting the ketone group if it is not involved in the desired transformation. |
Issue 3: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Strategy |
| Degradation of Starting Material | - Confirm the stability of this compound under the planned reaction conditions on a small scale first. - Protect the reaction from light and high temperatures. |
| Steric Hindrance | - The bulky nature of the this compound may hinder access to the reaction site. - Consider using a more reactive reagent or a catalyst to overcome steric hindrance. - Increase the reaction time or temperature, while monitoring for degradation. |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Cleavage of a 4-O-Benzyl Ether using DDQ
This protocol is adapted from a procedure for rhamno- and mannopyranosides and should be optimized for this compound.[3]
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Dissolve the this compound substrate in a mixture of CH₂Cl₂/H₂O (17:1) to a concentration of 0.03 M.
-
Cool the solution to 0 °C.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.3 equivalents for stoichiometric cleavage, or 0.3 equivalents for catalytic cleavage) to the cooled solution.
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After 30 minutes at 0 °C, allow the reaction mixture to warm to room temperature.
-
Stir the reaction for the required time (monitoring by TLC is recommended).
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Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with a saturated aqueous solution of Na₂CO₃.
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Separate the organic phase, wash it with saturated aqueous Na₂CO₃, dry it over Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by silica gel chromatography.
Visualizations
Caption: Oxidative cleavage workflow using DDQ.
Caption: Major degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
how to avoid self-condensation in reactions with 4-benzyloxybenzophenone
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during chemical syntheses involving 4-benzyloxybenzophenone, with a focus on preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo self-condensation in a reaction?
A1: No, this compound cannot undergo a self-condensation reaction. Aldol-type condensation reactions require a molecule to form a resonance-stabilized enolate ion, a process that involves the removal of a proton from a carbon atom adjacent to the carbonyl group (the alpha-carbon).[1][2][3][4] this compound, as a derivative of benzophenone, lacks these alpha-hydrogens and therefore cannot form an enolate.[4][5] Consequently, it is incapable of acting as the nucleophile required for self-condensation.
Q2: If this compound doesn't self-condense, what is the primary side reaction of concern in crossed aldol condensations?
A2: The primary concern is the self-condensation of its reaction partner. In a crossed aldol (or Claisen-Schmidt) condensation, this compound acts exclusively as the electrophile (the enolate acceptor).[3][4] The side reaction to minimize is the self-condensation of the other carbonyl-containing reactant (e.g., an aldehyde or ketone with alpha-hydrogens), where its enolate form attacks another molecule of itself instead of the intended this compound.[3][6]
Q3: What are the main strategies to prevent the self-condensation of the enolizable partner when reacting with this compound?
A3: The most effective strategies focus on controlling the formation and reaction of the enolate. The three primary approaches are:
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Slow Addition: Gradually adding the enolizable reactant to the mixture of base and this compound to keep the enolate concentration low.[3][7]
-
Quantitative Enolate Formation: Using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to convert the enolizable partner into its enolate completely before introducing this compound.[6]
-
Silyl Enol Ether Formation: Converting the enolizable carbonyl into a more stable silyl enol ether, which can then be activated by a Lewis acid to react with this compound.[6]
Troubleshooting Guide: Minimizing Unwanted Side Reactions
This guide addresses the common issue of low product yield due to the self-condensation of the enolizable ketone or aldehyde used in a Claisen-Schmidt condensation with this compound.
| Problem | Potential Cause | Recommended Solutions & Strategies |
| Low yield of desired product; significant byproduct identified as the self-condensation product of the ketone/aldehyde partner. | The rate of the partner's self-condensation is competitive with or faster than the desired crossed condensation with this compound. | Strategy 1: Slow Addition of the Nucleophile Method: Dissolve this compound and the base (e.g., NaOH) in the solvent first. Then, add the enolizable ketone/aldehyde dropwise to the reaction mixture.[3][7]Principle: This maintains a low instantaneous concentration of the enolate, statistically favoring its reaction with the more abundant this compound electrophile. |
| Strategy 2: Directed Aldol via Pre-formed Lithium Enolate Method: Use a strong, bulky, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C) to completely deprotonate the enolizable ketone, forming a quantitative amount of the lithium enolate.[6] Then, add this compound to the solution of the pre-formed enolate.[2]Principle: Since no unreacted ketone is present, the enolate can only react with the subsequently added this compound, effectively eliminating self-condensation. | ||
| Strategy 3: Reaction via a Silyl Enol Ether Intermediate Method: First, convert the enolizable partner into a silyl enol ether using trimethylsilyl chloride and a base.[6] Isolate this intermediate and then react it with this compound in the presence of a Lewis acid catalyst (e.g., TiCl₄).[6]Principle: This approach decouples enolate formation from the condensation step, providing excellent control. It is particularly effective for aldehydes, which are highly prone to self-condensation under basic conditions. |
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation via Slow Addition
This protocol describes a general procedure for the reaction between this compound and a generic acetophenone derivative.
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Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and sodium hydroxide (1.2 equivalents) in ethanol. Stir the mixture at room temperature until all solids dissolve.
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Slow Addition: In a separate flask, dissolve the acetophenone derivative (1.0 equivalent) in a minimal amount of ethanol. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes using an addition funnel.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Acidify with dilute HCl until the pH is neutral.
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Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.
Protocol 2: Directed Aldol Condensation with a Pre-formed Lithium Enolate
This protocol provides a method for reactions requiring high selectivity.
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Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C. Slowly add a solution of the enolizable ketone (1.0 equivalent) in anhydrous THF to the LDA solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
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Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
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Reaction: Allow the mixture to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature.
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Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product using column chromatography on silica gel.
Visualized Workflows and Logic
References
Technical Support Center: Scaling Up 4-Benzyloxybenzophenone Synthesis
Welcome to the Technical Support Center for the synthesis of 4-benzyloxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when scaling up this synthesis from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzophenone with benzyl chloride. For pilot-scale and industrial production, this synthesis is often enhanced by the use of a phase-transfer catalyst (PTC) to improve reaction rates and efficiency.
Q2: Why is Phase-Transfer Catalysis (PTC) recommended for the scale-up of this synthesis?
A2: Phase-transfer catalysis is highly recommended for the industrial-scale Williamson ether synthesis of this compound for several key reasons:
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Increased Reaction Rate: PTC facilitates the transfer of the phenoxide anion from the aqueous phase (or solid phase) to the organic phase where it can react with the benzyl chloride, thereby accelerating the reaction.
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Milder Reaction Conditions: It allows the use of inexpensive and safer bases like sodium hydroxide or potassium carbonate, avoiding the need for stronger, more hazardous bases such as sodium hydride.
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Improved Yield and Purity: By promoting the desired O-alkylation, PTC can help minimize side reactions, leading to higher yields and a cleaner product profile.
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Solvent Flexibility: A wider range of solvents can be employed, and in some cases, the need for a separate organic solvent can be reduced.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: When scaling up, it is crucial to address the hazards associated with the primary reagents:
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Benzyl Chloride: This reagent is a lachrymator (causes tearing), corrosive, and a potential carcinogen.[1][2][3] It is also toxic if inhaled.[2] Operations at a pilot scale require a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.[1]
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Sodium Hydroxide (or other bases): Concentrated bases are corrosive and can cause severe skin and eye damage. Care must be taken to avoid direct contact.
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Solvents: Depending on the solvent used, there may be risks of flammability and exposure. Ensure proper grounding of equipment to prevent static discharge and use in well-ventilated areas.
Q4: How does the purification method for this compound differ between lab and pilot scale?
A4: In the lab, purification is often achieved by column chromatography or recrystallization from a suitable solvent. At the pilot and industrial scale, column chromatography is generally not economically viable. Therefore, the primary method for purification is crystallization . Developing a robust crystallization process is critical for achieving the desired purity and physical properties of the final product. This involves optimizing parameters such as solvent selection, cooling profiles, seeding strategies, and agitation to control crystal size and morphology.[4][5]
Data Presentation: Lab vs. Pilot Plant Synthesis
The following table summarizes the typical differences in key parameters when scaling up the synthesis of this compound.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Batch Size | 1 g - 100 g | 10 kg - 100 kg |
| Reactants | 4-hydroxybenzophenone, Benzyl chloride, Base (e.g., K₂CO₃, NaOH) | 4-hydroxybenzophenone, Benzyl chloride, Base (typically NaOH) |
| Catalyst | Often optional, or a simple PTC like TBAB | Phase-Transfer Catalyst (PTC) is highly recommended (e.g., TBAB, Aliquat 336) |
| Solvent | Acetone, DMF, Acetonitrile | Toluene, Chlorobenzene, or biphasic system with water |
| Temperature | 50-100 °C (reflux) | 60-120 °C (requires careful monitoring of exotherm) |
| Reaction Time | 2 - 8 hours | 4 - 12 hours |
| Typical Yield | 85-95% | 90-98% (with optimized PTC process) |
| Purity (crude) | 80-90% | 85-95% |
| Purification | Column Chromatography, Recrystallization | Recrystallization, Anti-solvent crystallization |
| Purity (final) | >99% | >99.5% |
Experimental Protocols
Laboratory Scale Synthesis (5 g)
Materials:
-
4-hydroxybenzophenone: 5.0 g (0.025 mol)
-
Benzyl chloride: 3.5 g (0.028 mol)
-
Potassium carbonate (K₂CO₃): 6.9 g (0.05 mol)
-
Acetone: 100 mL
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzophenone, potassium carbonate, and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Pilot Plant Scale Synthesis (10 kg)
Materials:
-
4-hydroxybenzophenone: 10.0 kg (50.5 mol)
-
Benzyl chloride: 7.0 kg (55.5 mol)
-
Sodium hydroxide (50% aqueous solution): 8.1 kg (101.2 mol)
-
Tetrabutylammonium bromide (TBAB): 0.5 kg (1.55 mol)
-
Toluene: 50 L
Procedure:
-
Charge a 100 L glass-lined reactor with 4-hydroxybenzophenone, toluene, and TBAB.
-
Begin agitation and heat the mixture to 50-60°C to ensure dissolution.
-
Slowly add the 50% sodium hydroxide solution over a period of 1-2 hours, carefully monitoring the internal temperature. The reaction is exothermic.
-
After the addition is complete, raise the temperature to 80-90°C and maintain for 6-8 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 40-50°C and add 50 L of water.
-
Stir for 30 minutes, then stop agitation and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with 25 L of water.
-
Concentrate the organic layer by distilling off the toluene under vacuum.
-
Initiate crystallization by cooling the concentrated solution and optionally adding seed crystals.
-
Isolate the product by centrifugation and wash the cake with a suitable solvent (e.g., cold ethanol or hexane).
-
Dry the product in a vacuum oven at 60-70°C.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting and Optimization |
| Insufficient Mixing/Mass Transfer (Pilot Scale) | In a large reactor, inadequate agitation can lead to poor mixing of the aqueous and organic phases, slowing down the PTC-mediated reaction. Increase the agitator speed and ensure the reactor is properly baffled. |
| Deactivation of Phase-Transfer Catalyst | The PTC can be poisoned by impurities or degrade at high temperatures. Ensure high-purity starting materials and catalyst. Consider a more thermally stable PTC if high temperatures are required. |
| Incomplete Deprotonation of 4-hydroxybenzophenone | The base may not be strong enough or used in insufficient quantity. Ensure at least two equivalents of a strong base like NaOH are used. For solid bases like K₂CO₃, ensure it is finely powdered and anhydrous. |
| Side Reaction: Elimination | Benzyl chloride can undergo elimination reactions at high temperatures, especially with strong bases.[6] Maintain careful temperature control and consider using a milder base if elimination is a significant issue. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting and Optimization |
| Dibenzyl Ether Formation | This can occur if the benzyl chloride reacts with hydroxide ions.[7] This is more likely in the absence of the phenoxide. Ensure the base is added slowly to the mixture containing the 4-hydroxybenzophenone and PTC to favor the desired reaction. |
| C-Alkylation of the Phenoxide | The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring, although this is less common under these conditions.[6] Using a polar aprotic solvent can favor O-alkylation. |
| Unreacted Starting Materials | If the reaction is incomplete, both 4-hydroxybenzophenone and benzyl chloride will be present as impurities. Optimize reaction time, temperature, and stoichiometry. |
Issue 3: Poor Product Quality After Crystallization
| Potential Cause | Troubleshooting and Optimization |
| Oiling Out | The product may separate as an oil instead of crystals if the solution is cooled too quickly or if the concentration is too high. Slow down the cooling rate and consider using a more dilute solution. Seeding the solution can also help induce proper crystallization. |
| Inclusion of Impurities | Rapid crystallization can trap impurities within the crystal lattice. Employ a slower cooling profile and ensure the crude product is of reasonable purity before crystallization. A hot filtration step can remove insoluble impurities. |
| Inconsistent Crystal Size/Morphology | This can affect filtration and drying times. Control the cooling rate, agitation speed, and consider a seeding protocol to achieve a more uniform crystal size distribution. |
Visualizations
Experimental Workflow for Pilot-Scale Synthesis
Caption: Pilot-scale synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
troubleshooting poor solubility of 4-benzyloxybenzophenone in reaction media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-benzyloxybenzophenone in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a largely non-polar molecule, making it generally soluble in common organic solvents and practically insoluble in water. Its solubility is influenced by the polarity of the solvent, temperature, and the crystalline nature of the solid.
Q2: I'm observing incomplete dissolution of this compound in my reaction. What are the immediate steps I can take?
A2: Initially, ensure your solvent is appropriate for the reaction and the substrate. Gentle heating and agitation can significantly improve solubility. If the issue persists, consider increasing the solvent volume, but be mindful of potential impacts on reaction concentration and kinetics.
Q3: Can the purity of this compound affect its solubility?
A3: Yes, impurities can affect the crystal lattice energy of the solid, which in turn can influence its solubility. If you suspect purity issues, it is advisable to purify the starting material, for example, by recrystallization.
Q4: How does temperature affect the solubility of this compound?
A4: Like many organic solids, the solubility of this compound in organic solvents generally increases with temperature.[1] This principle is often utilized to achieve complete dissolution during a reaction. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants and reagents.
Troubleshooting Guide: Poor Solubility in Reaction Media
Initial Assessment and Optimization
If you are encountering poor solubility of this compound, a systematic approach to troubleshooting is recommended. The following sections provide guidance on solvent selection, reaction condition optimization, and other techniques to enhance solubility.
Solvent Selection and Co-solvency
The choice of solvent is critical in addressing solubility issues. A solvent should be selected based on its ability to dissolve the reactants and its compatibility with the reaction conditions.
Qualitative Solubility Profile of this compound (Predicted)
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | The aromatic rings and the carbonyl group allow for favorable dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderate | The potential for hydrogen bonding with the carbonyl oxygen can enhance solubility, but the large non-polar structure limits high solubility. |
| Non-Polar | Toluene, Hexane | Moderate to Low | Solvation is primarily driven by weaker van der Waals forces. Toluene is generally a better solvent than hexane due to potential π-stacking interactions. |
| Aqueous | Water | Insoluble | The large, non-polar benzyloxy and phenyl groups dominate the molecule, making it hydrophobic.[1] |
Troubleshooting Steps:
-
Solvent Screening: If solubility is poor in your initial solvent, perform small-scale solubility tests with alternative solvents from the "High" and "Moderate" solubility categories in the table above.
-
Co-solvent Systems: Employing a mixture of solvents can be highly effective. For instance, if your reaction is proceeding in a non-polar solvent like toluene, adding a small amount of a more polar co-solvent like THF or DCM can significantly improve the solubility of this compound.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
To make informed decisions about solvent selection, it is highly recommended to determine the quantitative solubility of this compound in your potential reaction solvents.
Methodology:
-
Preparation: To a series of vials, add a known volume of each solvent to be tested.
-
Addition of Solute: Add an excess amount of this compound to each vial, ensuring that undissolved solid remains.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or your intended reaction temperature) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Calculation: Calculate the solubility in units such as g/L or mg/mL.
Reaction Condition Optimization
Temperature Adjustment:
-
Increasing Temperature: Gradually increasing the reaction temperature can enhance the solubility of this compound. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to ensure that the desired reaction is proceeding and that degradation is not occurring.
Reagent Addition Strategy:
-
Slow Addition: If one of the reactants is highly reactive, adding it slowly to a heated suspension of this compound in the reaction solvent can allow it to react as it dissolves, thus driving the equilibrium towards the product and avoiding a large concentration of undissolved starting material.
Particle Size Reduction:
-
Grinding: Reducing the particle size of the this compound solid by grinding it with a mortar and pestle can increase the surface area available for solvation, leading to a faster dissolution rate.
Visualization of Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting poor solubility.
Caption: A logical workflow for troubleshooting poor solubility.
Caption: A strategic approach to solvent selection.
References
Technical Support Center: HPLC Analysis of 4-Benzyloxybenzophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 4-benzyloxybenzophenone. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to resolve common chromatographic issues and ensure high-quality, reproducible results.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. In the analysis of this compound, a moderately polar and hydrophobic compound, peak tailing is often attributed to secondary interactions with the stationary phase. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound in reversed-phase HPLC is typically caused by a combination of chemical interactions and system-related factors. The following table summarizes the most common causes and their corresponding solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The polar carbonyl group of this compound can interact with residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns. These interactions lead to a secondary retention mechanism, causing the peak to tail.[1][2] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.5. This suppresses the ionization of the acidic silanol groups, minimizing their interaction with the analyte.[1] 2. Use a Mobile Phase Additive: Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[1][3] 3. Employ an End-Capped Column: Utilize a modern, high-purity, end-capped HPLC column. These columns have a significantly lower concentration of residual silanol groups, reducing the potential for secondary interactions.[2] |
| Column Contamination or Degradation | Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that lead to peak tailing. | 1. Flush the Column: Wash the column with a strong solvent to remove any contaminants. 2. Replace the Column: If the column is old or has been subjected to harsh conditions, it may be necessary to replace it. |
| Sample Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape, including tailing. | 1. Reduce Sample Concentration: Dilute the sample to a lower concentration. 2. Decrease Injection Volume: Reduce the volume of the sample injected onto the column. |
| Extra-Column Volume | Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and contribute to peak tailing. | 1. Minimize Tubing Length: Use the shortest possible tubing to connect the various components of the HPLC system. 2. Ensure Proper Fittings: Check that all fittings are correctly installed and have minimal dead volume. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to poor peak shape. | 1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. 2. Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the HPLC analysis of this compound.
Q1: What is the ideal mobile phase composition for the analysis of this compound?
A1: A typical mobile phase for the reversed-phase HPLC analysis of this compound would be a mixture of acetonitrile or methanol and water. The exact ratio will depend on the specific column and desired retention time. To mitigate peak tailing, it is often beneficial to acidify the aqueous portion of the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid to achieve a pH between 2.5 and 3.5.[1]
Q2: I've tried adjusting the mobile phase pH, but I still see some peak tailing. What else can I do?
A2: If adjusting the pH is not sufficient, consider adding a mobile phase modifier like triethylamine (TEA) at a low concentration (e.g., 0.05-0.1% v/v).[3] TEA acts as a competing base, blocking the active silanol sites on the stationary phase. Alternatively, switching to a high-purity, end-capped column can significantly improve peak shape.[2]
Q3: Can the choice of organic solvent in the mobile phase affect peak tailing?
A3: Yes, the choice between acetonitrile and methanol can influence peak shape. Methanol is a more polar solvent and has a greater ability to form hydrogen bonds with residual silanol groups, which can help to reduce their interaction with the analyte and thereby minimize tailing.[2]
Q4: Is this compound considered an acidic or basic compound?
A4: Based on its chemical structure, this compound is a neutral or very weakly basic compound. The carbonyl group can exhibit some basicity, but it is generally not significant enough to require a highly acidic or basic mobile phase for ionization control of the analyte itself. The primary concern for peak tailing is its interaction with the acidic silanol groups of the stationary phase.
Experimental Protocols
The following table provides a starting point for developing an HPLC method for the analysis of this compound. Optimization of these parameters may be necessary to achieve the desired separation and peak shape.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system |
| Column | C18, end-capped, 2.1-4.6 mm I.D., 50-150 mm length, 1.8-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a suitable ratio of A:B (e.g., 60:40) and adjust as needed for retention. A gradient elution may be necessary for complex samples. |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column dimensions) |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Sample Diluent | Initial mobile phase composition |
| Detection | UV at an appropriate wavelength (e.g., 288 nm) |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A troubleshooting workflow for resolving peak tailing.
References
Technical Support Center: Optimizing Catalyst Loading for 4-Benzyloxybenzophenone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-benzyloxybenzophenone. This guide focuses on optimizing catalyst loading to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is a Friedel-Crafts acylation to produce the intermediate, 4-hydroxybenzophenone. The second step is a Williamson ether synthesis to couple the benzyl group to the 4-hydroxybenzophenone.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Key parameters for the Friedel-Crafts acylation include the activity of the Lewis acid catalyst (e.g., AlCl₃), reaction temperature, and the stoichiometry of the reactants and catalyst. Moisture can deactivate the catalyst, so anhydrous conditions are crucial.
Q3: Why is catalyst loading a critical factor in the Williamson ether synthesis step?
A3: In the Williamson ether synthesis, a base is used as a catalyst to deprotonate the phenol. Insufficient catalyst can lead to an incomplete reaction. Conversely, an excessively strong base or high concentration can promote side reactions, such as the elimination of the alkyl halide. For the synthesis of this compound, phase-transfer catalysts are often employed to improve the reaction rate and selectivity.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: In the Friedel-Crafts acylation, using a milder Lewis acid and protecting the hydroxyl group of phenol can prevent side reactions. In the Williamson ether synthesis, using a large excess of 4-hydroxybenzophenone relative to the benzyl halide can minimize the formation of the dialkylated byproduct. Slow, dropwise addition of the alkyl halide also helps.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation for 4-Hydroxybenzophenone
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure all glassware is thoroughly dried. Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃) and handle it under an inert atmosphere. |
| Suboptimal Temperature | Maintain a low and consistent temperature during the initial exothermic phase of the reaction, ideally using an ice bath or cryocooler. |
| Incorrect Stoichiometry | Carefully measure the molar ratios of the aromatic substrate, acylating agent, and Lewis acid. A starting point of a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃ is common. |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. |
Issue 2: Formation of Multiple Products in Williamson Ether Synthesis
| Potential Cause | Recommended Solution |
| Dialkylation | To favor mono-alkylation, use a large excess of 4-hydroxybenzophenone relative to the benzyl halide.[1] Slowly add the benzyl halide to the reaction mixture to keep its concentration low.[1] |
| Elimination Reaction | Use a moderately weak base like potassium carbonate (K₂CO₃). Stronger bases such as sodium hydride (NaH) may increase the rate of the competing elimination reaction.[1] |
| Low Reaction Rate | Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to enhance the reaction rate. |
Data Presentation
Table 1: Effect of Catalyst Loading on Friedel-Crafts Acylation Yield
The following data is for the synthesis of 4-Chloro-4'-Hydroxybenzophenone, a structurally similar compound, and illustrates the impact of catalyst loading on yield.
| Catalyst (K10-Fe-AA-120) Amount (g / 0.05 mole of phenol) | Yield (%) |
| 0.2 | 75 |
| 0.4 | 82 |
| 0.6 | 88 |
| 0.8 | 93 |
| 1.0 | 97 |
| 1.2 | 96 |
Data adapted from a study on the synthesis of 4-Chloro-4'-Hydroxybenzophenone.[2]
Table 2: Illustrative Effect of Phase-Transfer Catalyst Loading on Williamson Ether Synthesis Yield
This table illustrates the general trend of how phase-transfer catalyst (PTC) loading can influence the yield of an etherification reaction. The optimal loading is reaction-specific.
| PTC Loading (mol%) | Yield (%) |
| 0.5 | 85 |
| 1.0 | 92 |
| 2.0 | 95 |
| 5.0 | 94 |
| 10.0 | 90 |
This data is illustrative and compiled from general trends observed in the literature.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxybenzophenone (Friedel-Crafts Acylation)
This protocol is adapted from established procedures for the synthesis of 4-hydroxybenzophenone.[3][4]
Materials:
-
Phenol
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (solvent)
-
Hydrochloric acid (HCl)
-
Toluene
Procedure:
-
In a reaction kettle, add chlorobenzene and anhydrous aluminum chloride.
-
With stirring, add a mixture of phenol and chlorobenzene dropwise at a temperature between 10°C and 50°C.
-
After the addition is complete, stir for another 30 minutes.
-
Add benzoyl chloride dropwise.
-
Slowly raise the temperature and react at 40°C-45°C for 2 hours, then at 60°C-70°C for 1 hour.[3]
-
Slowly pour the reaction solution into cold water and stir for 2 hours.
-
Centrifuge the mixture and wash the solid with water until neutral, then dry to obtain crude 4-hydroxybenzophenone.[3]
-
Recrystallize the crude product from toluene to obtain pure 4-hydroxybenzophenone.
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis with Phase-Transfer Catalyst)
This protocol is adapted from a procedure for a similar Williamson ether synthesis using a phase-transfer catalyst.[5]
Materials:
-
4-Hydroxybenzophenone
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, dissolve 4-hydroxybenzophenone in toluene.
-
Add an aqueous solution of sodium hydroxide.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB).
-
With vigorous stirring, add benzyl chloride to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. ijraset.com [ijraset.com]
- 3. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 4. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Photoinitiation Efficiency: 4-Benzyloxybenzophenone vs. Benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photoinitiation efficiency of 4-benzyloxybenzophenone and the parent compound, benzophenone. While direct comparative experimental data for this compound is limited in the reviewed literature, this document compiles available data for benzophenone and offers a qualitative analysis of the expected performance of its 4-benzyloxy derivative based on established photochemical principles. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Benzophenone and its derivatives are widely utilized as Type II photoinitiators in a variety of applications, including coatings, adhesives, and in the biomedical field for drug delivery and tissue engineering. Their function relies on the absorption of UV light to generate free radicals through a hydrogen abstraction mechanism, which in turn initiates polymerization. The efficiency of this process is significantly influenced by the molecular structure of the benzophenone derivative.
Performance Comparison: this compound vs. Benzophenone
The photoinitiation efficiency of a benzophenone derivative is primarily determined by its molar extinction coefficient (ε), the quantum yield of triplet formation, and the reactivity of the generated ketyl radical. Substituents on the aromatic rings can significantly alter these properties.
Quantitative Data Summary
| Parameter | Benzophenone (BP) | This compound |
| Molar Extinction Coefficient (ε) at λmax | ~200 L·mol⁻¹·cm⁻¹ at 345 nm | Data not available in the searched literature |
| Typical Polymerization Rate (Rp) | Varies depending on monomer and co-initiator | Data not available in the searched literature |
| Final Monomer Conversion | Varies depending on monomer and co-initiator | Data not available in the searched literature |
Qualitative Comparison and Discussion
The 4-benzyloxy group on the benzophenone core is an electron-donating group. This substitution is expected to influence the photophysical and photochemical properties in the following ways:
-
UV Absorption: The benzyloxy group is likely to cause a bathochromic shift (red shift) in the UV-Vis absorption spectrum, meaning it will absorb light at longer wavelengths compared to benzophenone. It may also lead to an increase in the molar extinction coefficient, which would enhance the light-absorbing efficiency of the molecule.
-
Triplet State Energy: Electron-donating groups can affect the energy levels of the n-π* and π-π* triplet states. This alteration can influence the efficiency of intersystem crossing and the subsequent hydrogen abstraction process.
-
Hydrogen Abstraction: The primary mechanism for radical generation by benzophenone is the abstraction of a hydrogen atom from a synergist (co-initiator), typically an amine or a thiol. The electronic effects of the benzyloxy group could modulate the reactivity of the triplet-state benzophenone towards the hydrogen donor.
While a quantitative comparison is not possible without direct experimental data, the structural modifications in this compound suggest it could be an efficient photoinitiator, potentially with altered absorption characteristics compared to benzophenone.
Photoinitiation Mechanism
Benzophenone and its derivatives function as Type II photoinitiators, meaning they require a co-initiator or synergist to produce initiating radicals. The general mechanism is depicted below.
Caption: Photoinitiation mechanism of a Type II photoinitiator.
Experimental Protocols
To facilitate a direct and quantitative comparison between this compound and benzophenone, the following experimental protocols are recommended.
1. Measurement of Photopolymerization Kinetics using Real-Time FTIR
This technique allows for the continuous monitoring of the disappearance of monomer functional groups (e.g., the C=C double bond of acrylates) during photopolymerization, providing data on the rate of polymerization and final monomer conversion.
-
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped for real-time measurements.
-
UV/Vis light source with controlled intensity.
-
Monomer (e.g., trimethylolpropane triacrylate, TMPTA).
-
Co-initiator (e.g., triethylamine, TEA).
-
Photoinitiators: Benzophenone and this compound.
-
Sample holder (e.g., KBr pellets or a sample stage with controlled temperature).
-
-
Procedure:
-
Prepare a formulation containing the monomer, co-initiator, and the photoinitiator at a specific concentration (e.g., 1-3 wt%).
-
Place a small, uniform film of the formulation in the sample holder of the FTIR spectrometer.
-
Record an initial FTIR spectrum before UV exposure.
-
Expose the sample to UV light of a specific wavelength and intensity.
-
Simultaneously record FTIR spectra at regular time intervals.
-
Monitor the decrease in the area of the characteristic absorption peak of the monomer's reactive group (e.g., ~1635 cm⁻¹ for the acrylate C=C bond).
-
Calculate the monomer conversion as a function of time to determine the polymerization rate (Rp).
-
Experimental Workflow for Photoinitiator Evaluation
Caption: General experimental workflow for evaluating photoinitiator performance.
2. UV-Visible Spectroscopy
This method is used to determine the light absorption properties of the photoinitiators, specifically their maximum absorption wavelength (λmax) and molar extinction coefficient (ε).
-
Materials and Equipment:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes.
-
Solvent (e.g., acetonitrile or the monomer to be used in the polymerization).
-
Photoinitiators: Benzophenone and this compound.
-
-
Procedure:
-
Prepare solutions of known concentrations of each photoinitiator in the chosen solvent.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
By following these protocols, researchers can obtain the necessary quantitative data to rigorously compare the photoinitiation efficiency of this compound and benzophenone, and thereby select the optimal photoinitiator for their specific application.
A Comparative Guide to the Purity Validation of 4-Benzyloxybenzophenone using HPLC and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and can significantly impact experimental outcomes and regulatory approval. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 4-benzyloxybenzophenone, a key intermediate in various chemical syntheses. The comparison is supported by detailed experimental protocols and data presented for clear interpretation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity and the need for structural confirmation of impurities. Below is a summary of the typical performance characteristics of HPLC and GC-MS for the analysis of benzophenone-related compounds.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.98 |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/mL | 1 - 10 pg/mL |
| Limit of Quantification (LOQ) | 0.005 - 0.5 µg/mL | 5 - 50 pg/mL |
| Accuracy (Recovery) | 98 - 102% | 90 - 110% |
| Precision (RSD) | < 2% | < 15% |
| Primary Use | Purity testing, impurity quantification | Impurity identification, analysis of volatile impurities |
| Sample Volatility Requirement | Not required | Required (derivatization may be needed) |
Experimental Protocols
The following protocols are representative methods for the purity determination of this compound and can be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of non-volatile and moderately polar compounds like this compound. The separation is based on the compound's partitioning between a polar mobile phase and a non-polar stationary phase.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound reference standard
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start at 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.
-
Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis and Data Interpretation:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the synthesized sample.
-
The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram (Area Percent Method).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, which has limited volatility, a derivatization step is often necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for this purpose.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or other suitable aprotic solvent
-
This compound reference standard
-
Synthesized this compound sample
Derivatization Protocol:
-
Accurately weigh about 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
Analysis and Data Interpretation:
-
Inject the derivatized sample.
-
Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.
-
Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).
Mandatory Visualizations
Caption: Analytical workflow for purity validation.
A Comparative Analysis of the UV Absorption Spectra of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the ultraviolet (UV) absorption spectra of benzophenone and its derivatives. Understanding the distinct spectral characteristics and the influence of various substituents on UV absorption is critical for applications in photochemistry, drug development, and as UV absorbers. This document presents key experimental data, detailed methodologies, and a visual representation of structure-absorption relationships to aid in research and development.
Key Performance Characteristics at a Glance
The efficacy of a benzophenone derivative as a UV absorber is primarily determined by its wavelength of maximum absorbance (λmax) and its molar absorptivity (ε), which indicates the strength of the absorption. The following table summarizes these key parameters for benzophenone and several of its derivatives in various solvents.
| Compound | Derivative | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| Benzophenone | Unsubstituted | 252 | 18,000 | Ethanol |
| 334 | 150 | Ethanol | ||
| 248.2 | Not Specified | n-Heptane | ||
| 346.6 | Not Specified | n-Heptane | ||
| 4-Methoxybenzophenone | 4-MeO-BP | 247.6 | Not Specified | n-Heptane |
| 339.2 | Not Specified | n-Heptane | ||
| 4-Hydroxybenzophenone | 4-OH-BP | 250.4 | Not Specified | n-Heptane |
| 332.0 | Not Specified | n-Heptane | ||
| 2-Hydroxybenzophenone | 2-OH-BP | 338.2 | Not Specified | n-Heptane |
| 2-Hydroxy-4-methoxybenzophenone | Benzophenone-3 | 287 | 15,100 | Methanol |
| (Oxybenzone) | 325 | 9,500 | Methanol | |
| 2,2',4,4'-Tetrahydroxybenzophenone | Benzophenone-2 | 290 | 25,000 | Methanol |
| 350 | 15,000 | Methanol |
Understanding the Spectrum: Substituent and Solvent Effects
The UV absorption of benzophenones is characterized by two main types of electronic transitions: π→π* and n→π.[1] The intense bands observed at shorter wavelengths (around 250 nm) are attributed to π→π transitions within the benzene rings, while the weaker band at longer wavelengths (around 340 nm) is due to the n→π* transition of the carbonyl group's non-bonding electrons.[1][2]
The position and intensity of these absorption bands are significantly influenced by the presence of substituent groups on the benzophenone scaffold and the polarity of the solvent.
Substituent Effects:
-
Electron-donating groups (e.g., -OH, -OCH₃) generally cause a bathochromic shift (a shift to longer wavelengths) of the π→π* bands.[3] This is due to the delocalization of electrons, which stabilizes the excited state.
-
The position of the substituent is also crucial. For instance, a hydroxyl group at the 2-position can form an intramolecular hydrogen bond with the carbonyl group, which influences the molecule's photostability.[4]
-
Both electron-donating and electron-withdrawing substituents can cause a bathochromic shift in the maximum absorption wavelength (λmax).[3]
Solvent Effects:
-
The polarity of the solvent can affect the energy levels of the electronic states.[1]
-
For the n→π* transition, an increase in solvent polarity typically leads to a hypsochromic shift (a shift to shorter wavelengths or a "blue shift").[1] This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for the transition.[1]
-
Conversely, π→π* transitions often exhibit a bathochromic shift with increasing solvent polarity.
Experimental Protocols
The following provides a generalized methodology for determining the UV absorption spectra of benzophenone derivatives.
1. Materials and Instrumentation:
-
Benzophenone derivative of interest
-
Spectroscopic grade solvent (e.g., ethanol, methanol, n-heptane)[1][5]
-
Volumetric flasks and pipettes
-
Dual-beam UV-Visible spectrophotometer[1]
-
Quartz cuvettes (typically 1 cm path length)[6]
2. Sample Preparation:
-
Prepare a stock solution of the benzophenone derivative by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent.
-
From the stock solution, prepare a series of dilute solutions of varying concentrations (e.g., 1-10 µg/mL).[7][8] This is done to ensure the absorbance values fall within the linear range of the instrument (typically below 1.0).
-
Ensure the compound is completely dissolved. Filtering the solutions can help remove any particulate matter.[6]
3. Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[9]
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).[7]
-
Record a baseline spectrum using a cuvette filled with the pure solvent. This corrects for any absorbance from the solvent and the cuvette itself.[6][7]
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for each of the prepared dilutions.
4. Data Analysis:
-
Plot the absorbance versus wavelength to obtain the UV absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).[7]
-
To determine the molar absorptivity (ε), plot absorbance at λmax versus the concentration of the solutions. According to the Beer-Lambert law (A = εcl), the slope of this line will be the molar absorptivity (where 'c' is the concentration in mol/L and 'l' is the path length in cm).
Structure-Absorption Relationship
The following diagram illustrates the general relationship between the chemical structure of benzophenone derivatives and their resulting UV absorption characteristics.
Caption: Factors influencing the UV absorption spectra of benzophenone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
analytical methods for the quantification of 4-benzyloxybenzophenone in a mixture
A Comparative Guide to Analytical Methods for the Quantification of 4-Benzyloxybenzophenone in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds in complex mixtures is critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of three widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical method is often guided by its quantitative performance characteristics. The following table summarizes typical performance parameters for the quantification of benzophenone derivatives using HPLC, GC-MS, and UV-Vis Spectrophotometry. These values are collated from various validated methods for compounds like 4,4'-dihydroxybenzophenone and benzophenone-4 and serve as a comparative reference.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (Range) | 0.2 - 10.0 mg/L (for 2,4-dihydroxybenzophenone)[1] | 1 - 250 ng (for benzophenone compounds)[1] | 1.0 - 100 µg/mL (for benzophenone-4)[1] |
| Limit of Detection (LOD) | 0.01 µg/L (for 2,4-dihydroxybenzophenone)[1] | 2 µg/kg (for benzophenone)[1] | ~0.03 µ g/spot (for benzophenone-4)[1] |
| Limit of Quantification (LOQ) | 0.1 µg/L (for 2,4-dihydroxybenzophenone)[1] | Low µg/kg levels | ~0.1 µ g/spot (for benzophenone-4)[1] |
| Accuracy (% Recovery) | 96.8% - 104.5% (for 2,4-dihydroxybenzophenone)[1] | 93.3% - 107% | Not explicitly stated |
| Precision (%RSD) | Intra-day: ≤1.00%, Inter-day: ≤1.53% | <10% | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. The following protocols are adapted from established methods for benzophenone derivatives and provide a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Acetic Acid or Formic Acid (HPLC grade)
-
This compound reference standard (≥99% purity)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol and water (3:1, v/v) containing 0.1% formic acid.[1] The mobile phase should be degassed before use.
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
-
-
Sample Preparation:
-
Accurately weigh a portion of the mixture and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the sample solution with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar compounds like some benzophenone derivatives, a derivatization step is often necessary to increase volatility.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous pyridine or other aprotic solvent.
-
This compound reference standard (≥99% purity).
Procedure:
-
Sample and Standard Preparation:
-
Prepare stock and working standard solutions of this compound in a suitable solvent.
-
Prepare the sample solution by dissolving a known amount of the mixture in the same solvent.
-
-
Derivatization:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for quantification.
-
-
Quantification: Create a calibration curve by plotting the peak area of the derivatized standard against its concentration. Quantify the derivatized this compound in the sample using this curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
Solvent: Ethanol or another suitable UV-transparent solvent.
-
This compound reference standard (≥99% purity).
Procedure:
-
Determine Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For similar benzophenones, this is often around 285 nm.[1]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a portion of the mixture and dissolve it in the solvent.
-
Dilute the solution as necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Measurement and Quantification:
-
Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.[1]
-
Mandatory Visualization
The following diagrams illustrate the workflows for each analytical method.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for UV-Vis Spectrophotometry analysis.
References
Unveiling the Molecular Identity of 4-Benzyloxybenzophenone: A Comparative Analysis of Experimental and Theoretical Properties
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a comprehensive cross-validation of the experimental and theoretical properties of 4-benzyloxybenzophenone, a derivative of the versatile benzophenone scaffold. By juxtaposing experimental data with computational predictions, we offer a detailed molecular profile to support further research and application.
Executive Summary
This comparison guide delves into the key physicochemical characteristics of this compound. Experimental data for its melting point, spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and UV-Vis), and solubility are presented alongside theoretically predicted values. While a direct experimental boiling point remains elusive, data from related compounds and computational estimations provide a working reference. This guide also outlines detailed experimental protocols for the synthesis and characterization of this compound. Furthermore, we explore the potential biological relevance of this compound by illustrating its potential interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for benzophenone derivatives.
Comparison of Physicochemical Properties
A side-by-side comparison of the experimental and theoretical properties of this compound offers valuable insights into its molecular behavior.
| Property | Experimental Value | Theoretical/Predicted Value |
| Melting Point | 82-85 °C | Not Widely Reported |
| Boiling Point | Data not available | ~451.2 ± 28.0 °C (Predicted) |
| Solubility | Soluble in common organic solvents like chloroform and dichloromethane. | Expected to be soluble in organic solvents and insoluble in water. |
| ¹H NMR | See Table 2 for characteristic shifts. | See Table 2 for predicted shifts. |
| ¹³C NMR | See Table 3 for characteristic shifts. | See Table 3 for predicted shifts. |
| IR Spectroscopy | See Table 4 for characteristic absorption bands. | See Table 4 for predicted vibrational frequencies. |
| UV-Vis Spectroscopy | See Table 5 for absorption maxima. | See Table 5 for predicted absorption maxima. |
Spectroscopic Analysis: A Fingerprint of the Molecule
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The experimental ¹H and ¹³C NMR chemical shifts for a closely related compound, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, provide a strong basis for comparison with predicted values for this compound.
Table 2: Comparison of ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental (Related Compound) | Predicted |
| Aromatic Protons | 7.06 - 8.34 (m) | ~7.0 - 8.0 |
| -O-CH₂- (Benzyl) | 5.15 (s) | ~5.1 |
Table 3: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon | Experimental (Related Compound) | Predicted |
| C=O | 164.42 | ~196 |
| Aromatic Carbons | 114.47 - 163.88 | ~114 - 163 |
| -O-CH₂- (Benzyl) | 70.51 | ~70 |
Infrared (IR) Spectroscopy
IR spectroscopy reveals the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | Experimental (Typical for Benzophenones) | Predicted |
| C=O Stretch | ~1654 | Expected in the 1650-1670 region |
| C-O-C Stretch | ~1250 | Expected in the 1200-1300 region |
| Aromatic C-H Stretch | ~3030 | Expected around 3000-3100 |
| Aromatic C=C Stretch | ~1500-1600 | Expected in the 1450-1600 region |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 5: Comparison of UV-Vis Absorption Maxima (λmax)
| Solvent | Experimental (Typical for Benzophenones) | Predicted |
| Ethanol | ~250 nm and ~340 nm | Expected to show similar absorption bands. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This synthesis is typically achieved through a Williamson ether synthesis followed by a Friedel-Crafts acylation, or by direct benzoylation of 4-benzyloxyphenol. A common method involves the reaction of 4-hydroxybenzophenone with benzyl chloride in the presence of a base.
Materials:
-
4-Hydroxybenzophenone
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzophenone in acetone, add potassium carbonate and benzyl chloride.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture and evaporate the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃).
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer in a suitable solvent like ethanol.
Biological Context: Potential Interaction with the MAPK Signaling Pathway
Benzophenone derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[1] Many of these effects are mediated through the modulation of key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and is a known target for some benzophenone compounds.[2][3] The diagram below illustrates a simplified representation of the MAPK/ERK pathway and a hypothetical point of inhibition by this compound.
Conclusion
This guide provides a foundational comparison of the experimental and theoretical properties of this compound. While a complete experimental dataset is not yet available in the public domain, the presented information, drawn from existing literature on related compounds and computational predictions, offers a robust starting point for researchers. The detailed protocols and the exploration of its potential biological activity aim to facilitate further investigation into this and other promising benzophenone derivatives.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenone-3 induced abnormal development of enteric nervous system in zebrafish through MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 4-Benzyloxybenzophenone in Diverse Monomer Systems
For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an optimal photoinitiator is a critical determinant of reaction efficiency and final product characteristics. This guide provides a comprehensive assessment of 4-benzyloxybenzophenone, a Type II photoinitiator, and objectively compares its performance with other common alternatives across various monomer systems. The information presented is supported by available experimental data and detailed methodologies to facilitate informed decision-making in your research and development endeavors.
Introduction to this compound and Type II Photoinitiation
This compound is an aromatic ketone that functions as a Type II photoinitiator. Unlike Type I photoinitiators that undergo unimolecular cleavage upon UV irradiation to form radicals, Type II photoinitiators operate through a bimolecular mechanism. Upon absorption of UV light, this compound is excited to a triplet state. In this energized state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate two radical species: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator. The latter is the primary radical species that initiates the polymerization of monomers, such as acrylates and methacrylates.
The efficiency of this compound and other Type II photoinitiators is contingent on several factors, including their light absorption characteristics, the efficiency of radical generation, and the specific monomer system being polymerized.
Performance Comparison of Photoinitiators
The following tables summarize the performance of this compound and other widely used photoinitiators. It is important to note that performance can vary based on the specific monomer, co-initiator, light source, and other experimental parameters. Direct comparative studies under identical conditions are limited, and some data for this compound in common bulk monomer systems has been inferred from structurally similar benzophenone derivatives.
Table 1: Performance of this compound and Analogs in Acrylate Systems
| Photoinitiator System | Monomer | Co-initiator | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Reference |
| This compound derivative (4BPAcFF) | Pentaerythritol tetraacrylate (PETA) | - | 365 nm LED | >90% conversion in ~30s | >90 | [1][2] |
| This compound derivative (4BPAcFF) | 2-Hydroxyethyl acrylate (HEA) | - | 365 nm LED | >90% conversion in ~70s | >90 | [1][2] |
| 4-Acryloyloxy benzophenone | Butyl Acrylate | - | UV Lamp | Optimal properties at 1.0-1.5 wt% | Not Specified | [3] |
| Benzophenone (BP) | Trimethylolpropane triacrylate (TMPTMA) | Triethylamine (TEA) | UV Lamp | Varies | Varies | [4] |
| p-Benzophenoneoxycarbonylphenyl acrylate (U1) | Self-initiating | Triethylamine (TEA) | UV Lamp | Not Specified | 31.27 | [5] |
Table 2: Comparative Performance with Other Type II Photoinitiators
| Photoinitiator | Monomer System | Co-initiator | Light Source | Polymerization Rate (%/s) | Final Conversion (%) | Reference |
| Benzophenone Derivatives | ||||||
| Benzophenone (BP) | Acrylates/Methacrylates | Tertiary Amine | UV Lamp | Varies | Varies | [4] |
| Michler's Ketone (MK) / Benzophenone | Acrylates | - | UV Lamp | ~10x higher than MK/tertiary amine or BP/tertiary amine | Not Specified | [6] |
| 4,4'-Bis(N,N-diethylamino)benzophenone (DEABP) | Bisphenol A glycerolate dimethacrylate (BisGMA) | Camphorquinone-amine system | 405 nm LED | Faster than control | Significantly higher than control | [7] |
| Thioxanthone Derivatives | ||||||
| Thioxanthone (TX) | Acrylates | Tertiary Amine | UV/Visible Lamp | Generally high | High | [8][9] |
| Disubstituted thioxanthone derivatives | Acrylate monomer | Alkyl Bromide | 420 nm LED | Not Specified | ~35-45 | [8] |
| TX-PA (one-component) | HDDA, TMPTA, PETA | MDEA (optional) | Xenon Lamp (>400 nm) | High | High | [9][10] |
Experimental Protocols
To ensure the reproducibility and comparability of results when evaluating the performance of photoinitiators, standardized experimental protocols are crucial.
Protocol 1: Real-Time Monitoring of Photopolymerization Kinetics by FTIR
This method allows for the continuous tracking of the disappearance of monomer functional groups (e.g., the C=C double bond in acrylates) during the photopolymerization process, providing data on both the rate of polymerization and the final monomer conversion.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped for real-time measurements (e.g., with a rapid scan capability).
-
UV/Vis light source with a defined wavelength and controllable intensity.
-
Sample holder (e.g., two KBr plates with a spacer of known thickness).
-
Monomer formulation (e.g., methyl methacrylate, butyl acrylate).
-
Photoinitiator (e.g., this compound).
-
Co-initiator (e.g., a tertiary amine such as triethylamine).
-
Nitrogen source for purging (optional, to minimize oxygen inhibition).
Procedure:
-
Sample Preparation: A photocurable formulation is prepared by dissolving the photoinitiator and co-initiator in the monomer at the desired concentrations (typically 0.1-5 wt%).
-
FTIR Setup: A drop of the formulation is placed between two KBr plates separated by a spacer of a specific thickness. This assembly is then placed in the FTIR sample compartment.
-
Initial Spectrum: An initial FTIR spectrum is recorded before UV irradiation to determine the initial peak area of the reactive functional group (e.g., the acrylate C=C bond absorption, typically around 1637 cm⁻¹).
-
Initiation of Polymerization: The UV/Vis lamp is turned on to irradiate the sample, initiating the polymerization reaction.
-
Real-Time Data Acquisition: The FTIR spectrometer is set to collect spectra at regular, short intervals (e.g., every second) throughout the irradiation period.
-
Data Analysis: The decrease in the area of the characteristic absorption peak of the monomer's functional group is monitored over time. The degree of conversion at any given time (t) is calculated using the following formula: Conversion (%) = [1 - (Area(t) / Area(0))] x 100 where Area(t) is the peak area at time t, and Area(0) is the initial peak area.
-
Kinetic Analysis: The polymerization rate (Rp) can be determined from the slope of the conversion versus time plot.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the photoinitiation mechanism of Type II photoinitiators and a typical experimental workflow for their evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Strona domeny infona.pl [infona.pl]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. longchangchemical.com [longchangchemical.com]
- 7. The effect of 4,4'-bis(N,N-diethylamino)benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing -The Journal of Advanced Prosthodontics [koreascience.kr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioxanthone based one-component polymerizable visible light photoinitiator for free radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Confirmation of 4-benzyloxybenzophenone Structure using 13C-NMR and DEPT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data used for the structural confirmation of 4-benzyloxybenzophenone, with a focus on 13C Nuclear Magnetic Resonance (NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) techniques. To offer a clear benchmark, the predicted data for this compound is compared against experimental data for the structurally similar compound, 4-methoxybenzophenone. This guide includes detailed experimental protocols and a visual workflow to aid in the practical application of these analytical methods.
Data Presentation: Comparative Analysis of 13C-NMR and DEPT Data
The structural elucidation of this compound is achieved through the detailed analysis of its 13C-NMR and DEPT spectra. The following table summarizes the predicted chemical shifts for this compound and compares them with the experimental values for 4-methoxybenzophenone. This comparison highlights the expected spectral features and aids in the assignment of each carbon atom.
| Carbon Atom | This compound (Predicted δ [ppm]) | 4-methoxybenzophenone (Experimental δ [ppm])[1] | DEPT-135 Analysis (Predicted for this compound) | DEPT-90 Analysis (Predicted for this compound) |
| C=O | 195.8 | 195.6 | No Signal (Quaternary) | No Signal |
| C-O (benzyloxy) | 163.0 | - | No Signal (Quaternary) | No Signal |
| C-O (methoxy) | - | 163.2 | No Signal (Quaternary) | No Signal |
| C-ipso (phenyl) | 138.1 | 138.3 | No Signal (Quaternary) | No Signal |
| C-ipso (benzyloxy) | 136.5 | - | No Signal (Quaternary) | No Signal |
| C-para (phenyl) | 132.3 | 132.6 | Positive Signal (CH) | Positive Signal |
| C-ortho (benzoyl) | 132.2 | 131.9 | Positive Signal (CH) | Positive Signal |
| C-ipso (benzoyl) | 130.3 | 130.1 | No Signal (Quaternary) | No Signal |
| C-meta (phenyl) | 129.8 | 129.8 | Positive Signal (CH) | Positive Signal |
| C-ortho (phenyl) | 128.6 | 128.2 | Positive Signal (CH) | Positive Signal |
| C-meta (benzyloxy) | 128.2 | - | Positive Signal (CH) | Positive Signal |
| C-para (benzyloxy) | 127.6 | - | Positive Signal (CH) | Positive Signal |
| C-meta (benzoyl) | 114.7 | 113.6 | Positive Signal (CH) | Positive Signal |
| CH2 (benzyloxy) | 70.1 | - | Negative Signal (CH2) | No Signal |
| CH3 (methoxy) | - | 55.5 | Positive Signal (CH3) | No Signal |
Note: Predicted chemical shifts for this compound were obtained from nmrdb.org. The DEPT analysis is inferred from the predicted structure.
Experimental Protocols
A standard protocol for acquiring high-quality 13C-NMR and DEPT spectra is crucial for accurate structural determination.
Sample Preparation
-
Dissolution: Dissolve 20-50 mg of the sample (e.g., this compound) in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should not have signals that overlap with the sample's signals.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
13C-NMR and DEPT Data Acquisition
The following is a general procedure for a modern NMR spectrometer:
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Broadband 13C Spectrum:
-
Acquire a standard proton-decoupled 13C spectrum. This provides the chemical shifts of all carbon atoms in the molecule.
-
Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
DEPT-135 Spectrum:
-
This experiment distinguishes between CH, CH2, and CH3 groups.
-
CH and CH3 groups will appear as positive peaks, while CH2 groups will appear as negative peaks. Quaternary carbons are not observed.
-
-
DEPT-90 Spectrum:
-
This experiment specifically shows only the signals from CH (methine) carbons.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have the correct shape and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.
-
Peak Picking and Integration: Identify and list the chemical shift of each peak.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using 13C-NMR and DEPT spectroscopy.
Caption: Workflow for 13C-NMR and DEPT analysis.
References
benchmarking 4-benzyloxybenzophenone against other commercial Type II photoinitiators
In the field of photopolymerization, the selection of an appropriate photoinitiator is a critical factor that dictates the efficiency and outcome of the curing process. For researchers, scientists, and professionals in drug development, understanding the performance characteristics of different photoinitiators is paramount for formulating robust and reliable photocurable systems. This guide provides a comprehensive benchmark of 4-benzyloxybenzophenone against other widely used commercial Type II photoinitiators, offering a detailed comparison of their performance based on available experimental data.
Type II photoinitiators, in contrast to their Type I counterparts, initiate polymerization through a bimolecular process. Upon absorption of UV radiation, the photoinitiator transitions to an excited triplet state and subsequently abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[1] The efficiency of this process is dependent on several key parameters, including the photoinitiator's absorption characteristics and its triplet quantum yield.
Quantitative Performance Comparison
The following table summarizes key performance indicators for this compound and other commercial Type II photoinitiators. It is important to note that the data presented is compiled from various sources, and direct comparisons should be made with caution as experimental conditions can vary.
| Photoinitiator | Chemical Structure | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Triplet Quantum Yield (ΦT) |
| This compound | This compound | ~340[2] | Data Not Available | Data Not Available |
| Benzophenone (BP) | Benzophenone | ~340-380 (in various formulations)[2][3] | ~100-200[2] | ~0.3 - 1.0[4] |
| 4-Benzoylbenzoic Acid | 4-Benzoylbenzoic Acid | Data Not Available | Data Not Available | Data Not Available |
| Thioxanthone (TX) | Thioxanthone | ~380-420[2] | ~10,000[2] | High |
| 2-Isopropylthioxanthone (ITX) | 2-Isopropylthioxanthone | ~382[5] | ~5000[5] | High |
| 4,4'-Bis(diethylamino)benzophenone (EMK) | 4,4'-Bis(diethylamino)benzophenone | ~380 | High | Data Not Available |
Mechanism of Type II Photoinitiation
Type II photoinitiation is a multi-step process that relies on the interaction between the photoinitiator and a co-initiator. The general signaling pathway is illustrated in the diagram below.
Caption: General mechanism of Type II photoinitiation.
Experimental Protocols
To objectively evaluate and compare the performance of different photoinitiators, standardized experimental protocols are essential. The following sections detail the methodologies for two key analytical techniques used to characterize photopolymerization kinetics.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the extent and rate of polymerization in real-time by tracking the disappearance of a characteristic absorption band of the reactive monomer.[6]
Objective: To determine the rate of polymerization and the final monomer conversion.
Methodology:
-
Sample Preparation: A thin film of the photocurable formulation, containing the monomer, photoinitiator, and co-initiator, is prepared between two transparent substrates (e.g., NaCl or KBr plates).[7] The thickness of the sample should be carefully controlled.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an initial spectrum is recorded before UV exposure. The sample is then irradiated with a UV light source of a specific wavelength and intensity.
-
Real-Time Monitoring: FTIR spectra are continuously recorded at short time intervals during the irradiation process.[8]
-
Data Analysis: The decrease in the area of the characteristic absorption peak of the reactive functional group (e.g., the acrylate double bond at ~810 cm⁻¹) is monitored over time.[9] The percentage of monomer conversion is calculated using the following formula:
Conversion (%) = [(A₀ - Aₜ) / A₀] * 100
where A₀ is the initial peak area and Aₜ is the peak area at time t. The rate of polymerization can be determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light, providing valuable information about the reaction kinetics.[10]
Objective: To measure the heat of polymerization and determine the reaction kinetics.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid formulation is placed in an open aluminum DSC pan.
-
Experimental Setup: The sample pan and a reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.
-
Isothermal Measurement: The sample is brought to a specific isothermal temperature.
-
UV Irradiation: The sample is then exposed to a UV light source with a defined intensity and wavelength. The heat flow from the sample is recorded as a function of time.
-
Data Analysis: The total heat of polymerization is determined by integrating the area under the exothermic peak. The rate of polymerization is proportional to the heat flow. The degree of conversion can be calculated by dividing the heat evolved at a given time by the total theoretical heat of polymerization for the specific monomer.
Experimental Workflow for Photoinitiator Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of different photoinitiators.
Caption: Workflow for comparing photoinitiator performance.
Conclusion
The selection of a Type II photoinitiator is a multifaceted decision that requires careful consideration of its photochemical properties, compatibility with the formulation, and the specific requirements of the application. While this compound is a viable option within the benzophenone family, its performance relative to other commercial photoinitiators such as thioxanthone and its derivatives depends on the desired absorption range and required initiation efficiency. Thioxanthones generally exhibit stronger absorption at longer wavelengths, which can be advantageous for curing thicker or pigmented systems.[2] Ultimately, empirical testing using standardized protocols, such as RT-FTIR and Photo-DSC, is crucial for identifying the optimal photoinitiator system for a given photopolymerization process.
References
- 1. benchchem.com [benchchem.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. paint.org [paint.org]
- 6. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinetic Landscape: A Comparative Analysis of 4-Benzyloxybenzophenone and Its Analogs in Photoreduction Reactions
For researchers, scientists, and professionals in drug development, understanding the kinetic nuances of photoreactive compounds is paramount. This guide provides a detailed comparison of the kinetic differences between 4-benzyloxybenzophenone and its analogs, with a focus on their photoreduction reactions. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of structure-activity relationships in this important class of compounds.
Comparative Kinetic Data of Benzophenone Derivatives
The following table summarizes the key photophysical and kinetic parameters for the photoreduction of selected benzophenone derivatives by isopropyl alcohol in acetonitrile. The data highlights the significant impact of substitution on the triplet quantum yield and the rate coefficients of the primary and secondary photoreduction reactions.
| Compound | Triplet Quantum Yield (ΦT) | Primary Photoreduction Rate Coefficient (k'isc) (s⁻¹) | Secondary Photoreduction Rate Coefficient (k₅) (M⁻¹s⁻¹) | Reference |
| Benzophenone (BP) | 0.95 | 1.8 x 10⁵ | 1.1 x 10⁵ | [1][2] |
| Di-para-methoxybenzophenone (DMOBP)* | 0.13 | 1.1 x 10⁵ | 1.9 x 10⁴ | [1][2] |
| Di-para-trifluoromethyl-benzophenone (DFMBP) | 1.00 | 2.5 x 10⁵ | 1.8 x 10⁵ | [1][2] |
*Di-para-methoxybenzophenone (DMOBP) is used as an analog for this compound.
Delving into the Experimental Framework
The kinetic data presented above were primarily obtained using the nanosecond laser flash photolysis transient absorption technique.[1][2] This powerful method allows for the direct observation and kinetic characterization of transient species, such as the triplet excited state of benzophenones and the resulting ketyl radicals.
Experimental Protocol: Nanosecond Laser Flash Photolysis
-
Sample Preparation:
-
Solutions of the benzophenone derivatives are prepared in a suitable solvent, typically acetonitrile, to a concentration that ensures sufficient absorption at the excitation wavelength.[1][2]
-
The hydrogen donor, such as isopropyl alcohol, is added at a known concentration.[1][2]
-
The solutions are deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a sufficient time to prevent quenching of the triplet state by molecular oxygen.[1][2]
-
-
Laser Excitation:
-
Transient Absorption Measurement:
-
A monitoring light beam from a separate source (e.g., a xenon arc lamp) is passed through the sample at a right angle to the excitation laser beam.
-
The changes in the intensity of the monitoring light are detected by a fast photodetector (e.g., a photomultiplier tube) and recorded by an oscilloscope.[1][2]
-
The transient absorption spectrum is constructed by measuring the change in absorbance at different wavelengths immediately after the laser pulse. The decay of the transient absorption signal at a specific wavelength is monitored over time to determine the kinetics of the transient species.[1][2]
-
-
Data Analysis:
-
The decay of the triplet state is monitored by its characteristic transient absorption, and the rate constants are determined by fitting the decay curves to appropriate kinetic models.[1][2]
-
The formation and decay of the ketyl radical, another key intermediate, can also be monitored at its specific absorption wavelengths to elucidate the secondary reaction kinetics.[1][2]
-
Visualizing the Photochemical Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the photochemical reaction pathway of benzophenone photoreduction and the general workflow of a laser flash photolysis experiment.
References
A Comparative Guide to the Migration Stability of 4-Benzyloxybenzophenone-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the migration stability of 4-benzyloxybenzophenone-based polymers, which are frequently utilized as UV absorbers in various applications, including food packaging, medical devices, and pharmaceutical containers. The potential for migration of additives from polymeric materials is a critical safety concern, necessitating rigorous evaluation. This document presents a comparative analysis of this compound with alternative UV stabilizers, supported by experimental data, to assist researchers and developers in making informed material selections.
Introduction to Migration Stability
The migration of chemical substances from packaging materials into their contents is a significant issue, particularly for food, pharmaceuticals, and medical products. Migrated substances can potentially impact the safety, quality, and efficacy of the product. Benzophenone-type compounds, including this compound, are effective UV absorbers that protect materials from degradation. However, their potential to migrate from the polymer matrix is a key consideration in their application. Regulatory bodies have established specific migration limits (SMLs) for certain substances to ensure consumer safety. For instance, the SML for benzophenone in plastic food contact materials is 0.6 mg/kg.[1][2]
Comparison of Migration Stability
This section provides a comparative overview of the migration stability of this compound-based polymers and their alternatives. The data is compiled from various studies and presented to facilitate a clear comparison.
Table 1: Migration Data for Benzophenone-Type UV Stabilizers
| UV Stabilizer | Polymer Matrix | Food Simulant/Medium | Test Conditions | Migration Level | Reference |
| Benzophenone | Polypropylene (PP) | Cake | 48 hours at 70°C | 3,800 µg/g (3,800 ppm) | [3] |
| Benzophenone | PP/EVOH/PP Multilayer | Cake | 48 hours at 70°C | 1,400 µg/g (1,400 ppm) | [3] |
| Benzophenone | PET/SiOx/PE Multilayer | Cake | 48 hours at 70°C | Negligible | [3] |
| 4-Methylbenzophenone | Paperboard | Cereals | Not Specified | High levels detected (>4200 µg/kg) | [2] |
| 4,4'-bis(dimethylamino) benzophenone (Michler's ketone) | Paper and Board | Ethanol with 0.4% triethylamine (extraction) | Not Specified | 0.06-3.9 mg/kg (in packaging) | [4] |
| 4,4'-bis(diethylamino)benzophenone (DEAB) | Paper and Board | Ethanol with 0.4% triethylamine (extraction) | Not Specified | 0.1-0.2 mg/kg (in packaging) | [4] |
Table 2: Migration Data for Alternative UV Stabilizers
| UV Stabilizer Class | Specific Compound | Polymer Matrix | Food Simulant/Medium | Test Conditions | Migration Level/Diffusion Coefficient | Reference |
| Benzotriazole | Tinuvin 234 | Polyethylene Terephthalate (PET) | 95% Ethanol | 10 days at 40°C | 2 µg/dm² | [5] |
| Benzotriazole | Tinuvin 234 | Polyethylene Terephthalate (PET) | Not Specified | 40-70°C | D = 1 x 10⁻¹⁴ to 1 x 10⁻¹⁸ cm²/s | [5] |
| Hindered Amine Light Stabilizer (HALS) | High Molecular Weight HALS | Polyolefins | Not Specified | Not Specified | Low migration due to high molecular weight | [6] |
| Polymerizable Benzophenone | 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | Polystyrene (copolymerized) | Water (extraction) | Not Specified | Migration issue can be resolved by anchoring | [7] |
Alternatives to this compound-Based Polymers
Concerns over the migration of low molecular weight benzophenone derivatives have driven the development of several alternatives with improved stability.
-
Benzotriazole-based UV Stabilizers: This class of compounds, such as Tinuvin P, are effective UV absorbers. Their migration potential is influenced by their molecular structure and the polymer matrix. Introducing long-chain groups can decrease their migration rate.
-
Hindered Amine Light Stabilizers (HALS): HALS function by scavenging free radicals and are regenerated in the process, offering long-term stability.[8] High molecular weight HALS exhibit low volatility and migration.[6][9]
-
Polymerizable and Macromolecular UV Absorbers: A promising approach to reduce migration is to incorporate the UV absorbing moiety into the polymer backbone or as a pendant group. This covalent bonding significantly reduces the potential for the stabilizer to leach from the material. Research has shown that chemically immobilizing benzophenone-based UV absorbers onto nanoparticles or synthesizing macromolecular versions can significantly improve migration resistance.[10]
Experimental Protocols
The evaluation of migration stability involves standardized testing methodologies to simulate the contact of the polymer with various types of products under different conditions.
Migration Testing
Overall Migration: This test determines the total amount of all substances that can migrate from the food contact material into a food simulant.
Specific Migration: This analysis quantifies the amount of a specific substance of interest, such as this compound, that migrates into a food simulant.
Food Simulants: Standardized liquids are used to simulate different types of food:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant C: 20% ethanol (v/v) for alcoholic foods.
-
Simulant D1: 50% ethanol (v/v) for oil-in-water emulsions.
-
Simulant D2: Vegetable oil for fatty foods.
-
Simulant E: Poly(2,6-diphenyl-p-phenylene oxide) (Tenax®) for dry foods.
Test Conditions: The duration and temperature of the migration test are chosen to represent the intended use of the polymer, often using accelerated conditions to shorten the testing time.
Chemical Analysis
The quantification of migrated substances is typically performed using sensitive analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds.
-
High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of non-volatile and thermally labile compounds, often coupled with UV or mass spectrometry detectors.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the migration stability of a polymer.
Caption: A flowchart of the experimental process for assessing migration stability.
Conclusion
The migration stability of this compound-based polymers is a critical factor in their suitability for applications where they come into contact with food, pharmaceuticals, or biological systems. The available data indicates that the migration of benzophenone and its derivatives can be significant, particularly from single-layer polyolefin films under elevated temperatures. The use of multilayer films with barrier layers can substantially reduce migration.
For applications requiring very low migration, alternatives such as high molecular weight HALS and polymerizable or macromolecular UV absorbers present compelling advantages. By covalently bonding the UV-absorbing functionality to the polymer, the potential for migration can be virtually eliminated. Researchers and developers should carefully consider the specific application, regulatory requirements, and the migration potential of any additives when selecting materials. Further research focusing on direct comparative migration studies of this compound and these newer generation UV stabilizers under standardized conditions is warranted to provide a more complete picture for material selection.
References
- 1. Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cumulative Dietary Risk Assessment of Benzophenone-Type Photoinitiators from Packaged Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempoint.com [chempoint.com]
- 7. researchgate.net [researchgate.net]
- 8. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Benzyloxybenzophenone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Benzyloxybenzophenone are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of this compound, synthesized from safety data sheets and general chemical waste management protocols. Adherence to these guidelines, in conjunction with institution-specific Environmental Health and Safety (EHS) procedures, is critical for minimizing risks.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE) to avoid skin and eye contact, as well as inhalation of dust or vapors.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical impermeable gloves |
| Eye/Face Protection | Safety glasses or chemical goggles |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat |
| Respiratory Protection | Use a particulate filter respirator if dust is generated |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[2][3] Do not discharge the chemical into drains or the environment.[1]
-
Collection:
-
Carefully collect waste this compound, including any contaminated materials from spill clean-up, into a suitable container.
-
The container must be chemically compatible, durable, and have a secure, tightly closing lid to prevent leaks or spills.[1]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: 54589-41-2.
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container (accumulation start date).
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated, cool, and dry.[1]
-
Ensure the storage area has secondary containment to manage any potential leaks.
-
Segregate this compound waste from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
The most common and preferred method of disposal for such organic solids is incineration at an approved facility.[4][5]
-
-
Spill Clean-Up:
-
In the event of a spill, prevent the formation of dust.[1]
-
Remove all sources of ignition and use spark-proof tools.[1]
-
Sweep or vacuum the spilled material and place it into the designated hazardous waste container.[3]
-
Ensure adequate ventilation during the clean-up process.[1]
-
Wash the spill area thoroughly after the material has been collected.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal policies. Always consult with your Environmental Health and Safety (EHS) department for guidance on local, state, and federal regulations.
References
Personal protective equipment for handling 4-Benzyloxybenzophenone
Essential Safety and Handling Guide for 4-Benzyloxybenzophenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 54589-41-2). The following information is compiled to ensure the safe handling of this chemical in a laboratory setting, prioritizing the well-being of researchers, scientists, and drug development professionals.
Hazard and Exposure Data
This compound is a chemical that requires careful handling to avoid irritation and other potential health effects. The primary hazards are skin and eye irritation.[1] Below is a summary of the available hazard information and personal protective equipment recommendations.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| Signal Word | Warning | [1] |
| Physical Form | White to Orange to Green powder to crystal | [1] |
| Permissible Exposure Limit (PEL) | Data not available | N/A |
| Threshold Limit Value (TLV) | Data not available | N/A |
| Immediately Dangerous to Life or Health (IDLH) | Data not available | N/A |
| Glove Breakthrough Time | Data not available for this specific compound. Select chemical-resistant gloves. | N/A |
Personal Protective Equipment (PPE) Selection Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
Operational Plan: Step-by-Step Handling Procedure
This section provides step-by-step guidance for the safe handling of this compound in a laboratory environment.
Pre-Experiment Checklist:
-
Storage and Inspection: Upon receipt, inspect the container for any damage. Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (54589-41-2), and hazard warnings.
-
Engineering Controls: Confirm that a chemical fume hood is available and functioning correctly.
-
Emergency Equipment: Locate the nearest eyewash station and safety shower.
-
PPE Assembly: Gather all necessary PPE as outlined in the workflow diagram.
Donning PPE:
-
Wear a laboratory coat, ensuring it is fully buttoned.
-
Put on safety glasses with side shields or chemical splash goggles.
-
Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
Procedure:
-
Conduct all manipulations of the solid compound that may generate dust within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transferring the powder. Avoid scooping or pouring in a manner that creates airborne dust.
-
If heating the compound, do so in a well-ventilated area and be aware of potential decomposition. The boiling point is predicted to be 451.2±28.0 °C, but it may decompose below this temperature.[1]
-
Use non-sparking tools to prevent ignition sources.[2]
Spill and Emergency Procedures
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.[3]
-
Collect the material into a labeled container for hazardous waste.[3]
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.[3]
Skin Contact:
-
Immediately flush the affected skin with plenty of soap and water.[4]
-
Remove contaminated clothing and wash it before reuse.[4]
-
If skin irritation occurs, seek medical advice.[1]
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
If eye irritation persists, seek medical advice.[1]
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Dispose of all waste containing this compound in accordance with institutional and local regulations for chemical waste.
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Label the container as "Hazardous Waste" and include the chemical name.
Contaminated Materials:
-
Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated solid hazardous waste container.
Solutions:
-
Collect solutions containing this compound in a labeled container for liquid organic waste.
Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
